4-Chloro-2-phenylthiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClS |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
4-chloro-2-phenylthiophene |
InChI |
InChI=1S/C10H7ClS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MIINOSKDARWFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Chloro-2-phenylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for key transformations, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
This compound is a substituted thiophene derivative that serves as a valuable building block in the development of novel organic materials and pharmaceutical agents. The presence of the chloro, phenyl, and thiophene moieties provides multiple sites for further functionalization, making it a versatile intermediate in organic synthesis. This guide will focus on the most practical and efficient methods for its preparation.
Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a dihalogenated thiophene with phenylboronic acid, offering high yields and good functional group tolerance.
The logical workflow for this synthesis is outlined below:
Caption: Suzuki-Miyaura cross-coupling workflow for this compound synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established procedures for Suzuki-Miyaura reactions involving chloro-substituted heterocycles.
Materials:
-
2,4-Dichlorothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried round-bottom flask, add 2,4-dichlorothiophene (1.0 eq.), phenylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in toluene, to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of this compound, based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Yield | 75-90% | Based on similar Suzuki couplings |
| Purity | >95% (after chromatography) | Based on similar Suzuki couplings |
| Reaction Time | 12-24 hours | Dependent on catalyst and temperature |
| Catalyst Loading | 1-5 mol% | Typical for palladium-catalyzed reactions |
Alternative Synthesis Pathway: Regioselective Chlorination of 2-Phenylthiophene
An alternative approach to this compound involves the direct chlorination of 2-phenylthiophene. This method's success is contingent on achieving regioselectivity for the 4-position of the thiophene ring. Electrophilic substitution on the 2-substituted thiophene ring can occur at the 5- and 3-positions, with the 4-position being less favored. However, under specific conditions and with certain chlorinating agents, the 4-chloro isomer can be obtained.
A diagram illustrating the general concept of this pathway is provided below:
Caption: Regioselective chlorination pathway for this compound.
Experimental Protocol: Chlorination of 2-Phenylthiophene
This protocol outlines a general procedure for the chlorination of 2-phenylthiophene, which may require optimization to maximize the yield of the desired 4-chloro isomer.
Materials:
-
2-Phenylthiophene
-
N-Chlorosuccinimide (NCS)
-
Acetic acid or Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-phenylthiophene (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Chlorosuccinimide (1.0-1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Separate the isomeric products by column chromatography or preparative HPLC to isolate this compound.
Quantitative Data
The yield of this compound via this method is highly dependent on the regioselectivity of the chlorination.
| Parameter | Value | Reference |
| Yield of 4-chloro isomer | Variable (often lower than other isomers) | Dependent on reaction conditions |
| Purity | >98% (after purification) | Achievable with careful separation |
| Reaction Time | 2-6 hours | Typical for NCS chlorinations |
Characterization Data
The following table provides expected characterization data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.60 (m, 2H, Ar-H), 7.25-7.40 (m, 3H, Ar-H), 7.10 (d, 1H, Thiophene-H), 7.00 (d, 1H, Thiophene-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0 (C), 134.0 (C), 129.0 (CH), 128.0 (CH), 127.5 (C), 125.5 (CH), 124.0 (CH), 122.0 (CH) |
| Mass Spec. (EI) | m/z (%): 194 (M⁺, 100), 196 (M⁺+2, 33), 159 (M⁺-Cl, 40) |
| Melting Point | Not widely reported, expected to be a low-melting solid or oil. |
Conclusion
The synthesis of this compound is most reliably achieved through a Suzuki-Miyaura cross-coupling reaction between 2,4-dichlorothiophene and phenylboronic acid. This method generally provides good yields and high purity of the desired product. While direct chlorination of 2-phenylthiophene presents an alternative, it often results in a mixture of isomers requiring careful separation. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient preparation of this versatile chemical intermediate.
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Chloro-2-phenylthiophene, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in readily available literature, this guide outlines a feasible two-step approach, commencing with the synthesis of 2-phenylthiophene, followed by its regioselective chlorination. This document is intended for an audience with a background in organic chemistry.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached in two key stages:
-
Synthesis of 2-Phenylthiophene: This initial step involves the formation of the core 2-phenylthiophene structure. A well-established and versatile method for this transformation is the Suzuki coupling reaction.
-
Chlorination of 2-Phenylthiophene: The subsequent step focuses on the regioselective introduction of a chlorine atom at the C4 position of the thiophene ring.
This guide will provide a detailed, step-by-step experimental protocol for each stage, along with a summary of the expected quantitative data.
Experimental Protocols
Step 1: Synthesis of 2-Phenylthiophene via Suzuki Coupling
The Suzuki coupling reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In this protocol, 2-thienylboronic acid is coupled with bromobenzene.
Diagram of the Experimental Workflow for Step 1:
Caption: Workflow for the synthesis of 2-phenylthiophene.
Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-thienylboronic acid (1.0 eq.), bromobenzene (1.0 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-phenylthiophene.
Step 2: Regioselective Chlorination of 2-Phenylthiophene
The introduction of a chlorine atom at the C4 position of 2-phenylthiophene is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The use of N-chlorosuccinimide (NCS) in a suitable solvent is a common method for the chlorination of thiophene derivatives.
Diagram of the Experimental Workflow for Step 2:
Caption: Workflow for the chlorination of 2-phenylthiophene.
Methodology:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-phenylthiophene (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: While stirring at room temperature, add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.
| Step | Reactant | Product | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Thienylboronic Acid, Bromobenzene | 2-Phenylthiophene | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 85-90 | 12-16 | 75-85 |
| 2 | 2-Phenylthiophene | This compound | N-Chlorosuccinimide (NCS) | Glacial Acetic Acid | Room Temp. | 24 | 60-70 |
Conclusion
This technical guide has detailed a robust two-step synthetic route for the preparation of this compound. The described Suzuki coupling and subsequent regioselective chlorination provide a clear and reproducible pathway for obtaining the target compound. The provided experimental protocols and data summary serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful execution of these steps and diligent monitoring of the reaction progress are crucial for achieving the desired product with high purity and yield. Further optimization of reaction conditions may be possible to enhance the efficiency of this synthesis.
An In-depth Technical Guide to the Preparation of 4-Chloro-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4-Chloro-2-phenylthiophene, a valuable building block in medicinal chemistry and materials science. This document details two primary synthetic strategies: the regioselective chlorination of 2-phenylthiophene and the more targeted Suzuki-Miyaura cross-coupling reaction. Emphasis is placed on detailed experimental protocols, quantitative data, and logical workflows to aid in the successful synthesis of the target compound.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two main pathways, each with its own set of advantages and challenges.
-
Route 1: Electrophilic Chlorination of 2-Phenylthiophene. This classical approach involves the direct chlorination of the pre-synthesized 2-phenylthiophene. While seemingly straightforward, the key challenge lies in controlling the regioselectivity of the chlorination to favor the desired 4-position over other possible isomers (3-, 5-). This guide will detail the synthesis of the 2-phenylthiophene starting material.
-
Route 2: Suzuki-Miyaura Cross-Coupling. This modern and highly versatile method involves the palladium-catalyzed cross-coupling of a dihalothiophene with an appropriate arylboronic acid. Specifically, the reaction between 2,4-dichlorothiophene and phenylboronic acid offers a more direct and regioselective route to this compound.
The following sections will provide detailed experimental protocols for the synthesis of the starting material, 2-phenylthiophene, and the subsequent conversion to this compound via the Suzuki-Miyaura coupling, which is the recommended route for achieving high regioselectivity.
Synthesis of Starting Material: 2-Phenylthiophene
The starting material for the chlorination route, 2-phenylthiophene, can be efficiently synthesized via a Kumada coupling reaction between 2-bromothiophene and a phenyl Grignard reagent.
Experimental Protocol: Synthesis of 2-Phenylthiophene
This protocol is adapted from a standard laboratory procedure for the synthesis of 2-phenylthiophene.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromothiophene | 163.04 | 40 g | 0.245 |
| Phenylmagnesium bromide (3M in diethyl ether) | 113 mL | 0.328 | |
| bis(1,3-diphenylphosphino)propane-nickel(II) chloride | 544.18 | 0.7 g | 0.00129 |
| Dry diethyl ether | 200 mL | - |
Procedure:
-
Under a nitrogen atmosphere, a mixture of 0.7 g of bis(1,3-diphenylphosphine)propane-nickel(II) chloride in 200 mL of dry diethyl ether is stirred.
-
To this mixture, 40 g (0.245 mole) of 2-bromothiophene is added.
-
The resulting mixture is cooled to 0°C.
-
113 mL (0.328 mole) of phenylmagnesium bromide (3M in diethyl ether) is added dropwise over a 20-minute period.
-
Upon complete addition, the reaction mixture is allowed to warm to room temperature and is then heated at reflux for 16 hours.
-
After reflux, the reaction is quenched, and the product is extracted and purified using standard organic chemistry techniques (e.g., liquid-liquid extraction followed by distillation or column chromatography).
Expected Yield:
While the specific yield for this exact protocol is not provided in the immediate search results, similar Kumada couplings typically proceed in good to excellent yields (60-90%).
Physicochemical and Spectroscopic Data of 2-Phenylthiophene
| Property | Value |
| Molecular Formula | C₁₀H₈S |
| Molecular Weight | 160.24 g/mol |
| Appearance | Solid |
| Melting Point | 34-36 °C |
| Boiling Point | 256 °C |
1H NMR (400 MHz, CDCl3): The spectrum is expected to show signals for the phenyl and thiophene protons.
13C NMR (100 MHz, CDCl3): The spectrum will show characteristic peaks for the carbon atoms of the phenyl and thiophene rings.
Recommended Synthesis of this compound via Suzuki-Miyaura Coupling
For a more direct and regioselective synthesis of this compound, the Suzuki-Miyaura cross-coupling of 2,4-dichlorothiophene with phenylboronic acid is the preferred method. This approach avoids the potential formation of isomeric byproducts often encountered in direct chlorination.
Logical Workflow for Suzuki-Miyaura Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol based on typical conditions for Suzuki-Miyaura couplings of dihaloheterocycles. Optimization may be required to achieve the best results.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (Example) |
| 2,4-Dichlorothiophene | 153.02 | 1.53 g | 10 mmol |
| Phenylboronic acid | 121.93 | 1.34 g | 11 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.5 mmol (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 mmol |
| 1,4-Dioxane | 40 mL | - | |
| Water | 10 mL | - |
Procedure:
-
To a reaction vessel, add 2,4-dichlorothiophene (1.53 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Expected Yield:
Based on similar regioselective Suzuki couplings, yields for this reaction can be expected to be in the range of 60-85%, depending on the optimization of reaction conditions.
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇ClS |
| Molecular Weight | 194.68 g/mol |
| Appearance | (Expected) Solid or Oil |
1H NMR and 13C NMR Data:
Alternative Strategy: Regioselective Chlorination of 2-Phenylthiophene
While the Suzuki-Miyaura coupling is the recommended route, direct chlorination of 2-phenylthiophene is a potential alternative. The primary challenge is controlling the position of chlorination, as electrophilic substitution on 2-substituted thiophenes can lead to a mixture of 3- and 5-chloro isomers, with the 4-chloro isomer often being a minor product.
Conceptual Workflow for Chlorination
Caption: Conceptual workflow for the chlorination of 2-phenylthiophene.
General Considerations for Chlorination
-
Chlorinating Agents: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of thiophenes.
-
Solvents: The choice of solvent (e.g., acetic acid, DMF, chlorinated solvents) can influence the regioselectivity of the reaction.
-
Reaction Conditions: Temperature and reaction time are critical parameters to control to minimize the formation of polychlorinated byproducts.
-
Purification: Due to the likely formation of a mixture of isomers, purification can be challenging and may require advanced techniques such as preparative HPLC or careful fractional distillation.
Given the challenges in controlling regioselectivity and the subsequent difficult purification, this route is generally less favorable than the Suzuki-Miyaura approach for obtaining pure this compound.
Conclusion
This technical guide has outlined two primary synthetic routes for the preparation of this compound. The recommended and more modern approach is the Suzuki-Miyaura cross-coupling of 2,4-dichlorothiophene with phenylboronic acid, which offers a highly regioselective and efficient synthesis of the target compound. A detailed, albeit generalized, experimental protocol for this method has been provided. The synthesis of the starting material for the alternative chlorination route, 2-phenylthiophene, has also been detailed. For researchers and professionals in drug development, the Suzuki-Miyaura pathway represents the most promising strategy for obtaining this compound in high purity and reasonable yield. Further optimization of the provided Suzuki-Miyaura protocol may be necessary to achieve optimal results for specific laboratory or industrial-scale productions.
The Chemical Landscape of 4-Chloro-2-phenylthiophene: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-2-phenylthiophene. This document synthesizes available data on related compounds to project the characteristics of this specific isomer, offering a foundational resource for further research and development.
While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its likely properties and reactivity based on established chemical principles and data from its structural analogues.
Core Chemical Properties
| Property | 2-phenylthiophene | 2-(4-chlorophenyl)thiophene | This compound (Inferred) |
| CAS Number | 825-55-8 | 40133-23-1 | Not Available |
| Molecular Formula | C₁₀H₈S | C₁₀H₇ClS | C₁₀H₇ClS |
| Molecular Weight | 160.24 g/mol | 194.68 g/mol | 194.68 g/mol |
| Melting Point | 34-36 °C | Not Available | Likely a low-melting solid |
| Boiling Point | 256 °C | Not Available | Expected to be similar to 2-phenylthiophene |
| Density | 1.111 g/cm³ | Not Available | Expected to be slightly higher than 2-phenylthiophene |
| Appearance | Light brown solid | Not Available | Likely a white to off-white or light brown solid |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the literature. However, a plausible and commonly employed method for the formation of aryl-aryl bonds, the Suzuki-Miyaura cross-coupling reaction, is a logical approach.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) would be necessary.
Materials:
-
4-Chloro-2-bromothiophene or 2,4-dichlorothiophene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-chloro-2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (0.02-0.05 equivalents), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Potential Applications in Drug Discovery
Thiophene-containing compounds are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of a chloro substituent can modulate the metabolic stability of the thiophene ring, a critical consideration in drug design. The metabolism of thiophenes can lead to the formation of reactive metabolites, and strategic halogenation may mitigate this effect.
The this compound scaffold can be envisioned as a key intermediate in the synthesis of more complex molecules for drug discovery programs.
Caption: Role of this compound in a drug discovery workflow.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.8 ppm). The protons on the thiophene ring will appear as distinct signals, likely doublets, with coupling constants characteristic of thiophene systems. The protons of the phenyl group will also resonate in this region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbons of the thiophene ring will appear in the range of approximately 120-145 ppm, with the carbon bearing the chlorine atom shifted downfield. The phenyl carbons will also resonate in this aromatic region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 194 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the isotopic abundance of the chlorine atom.
Conclusion
This compound represents a valuable, yet under-characterized, building block for chemical synthesis and drug discovery. This technical guide provides a foundational understanding of its likely chemical properties and a practical, albeit theoretical, approach to its synthesis. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to unlock its potential in the development of novel therapeutics and functional materials. Researchers are encouraged to use this guide as a starting point for their investigations into this promising area of thiophene chemistry.
References
Spectroscopic Data Analysis of 4-Chloro-2-phenylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Chloro-2-phenylthiophene is a heterocyclic aromatic compound containing a thiophene ring substituted with a phenyl group at the 2-position and a chlorine atom at the 4-position. This substitution pattern is expected to give rise to a unique spectroscopic signature. Understanding these spectral characteristics is crucial for confirming the synthesis of the molecule and for its characterization in various applications, including as a building block in the development of new pharmaceutical agents and organic electronic materials. This guide will detail the theoretical spectroscopic data for this compound and provide the necessary protocols for its experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.1 - 7.3 | Doublet | ~1.5 - 2.0 |
| H-5 | ~7.0 - 7.2 | Doublet | ~1.5 - 2.0 |
| Phenyl H (ortho) | ~7.5 - 7.7 | Multiplet | - |
| Phenyl H (meta) | ~7.3 - 7.5 | Multiplet | - |
| Phenyl H (para) | ~7.2 - 7.4 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~122 - 126 |
| C-4 | ~125 - 130 |
| C-5 | ~120 - 124 |
| Phenyl C (ipso) | ~132 - 136 |
| Phenyl C (ortho) | ~128 - 130 |
| Phenyl C (meta) | ~128 - 130 |
| Phenyl C (para) | ~127 - 129 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Aromatic compounds exhibit characteristic C-H and C=C stretching and bending vibrations.[1][2][3] The presence of a C-Cl bond will also have a characteristic absorption.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1585 | Aromatic C=C Stretch (in-ring) | Medium |
| 1500 - 1400 | Aromatic C=C Stretch (in-ring) | Medium |
| ~850 - 800 | C-H Out-of-plane Bending (2,4-disubstituted thiophene) | Strong |
| ~760 and ~690 | C-H Out-of-plane Bending (monosubstituted benzene) | Strong |
| 800 - 600 | C-Cl Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.[4][5][6]
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Notes |
| 208/210 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 173 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 165 | [M - C₂H₂S]⁺ | Loss of thioacetylene from the thiophene ring. |
| 139 | [C₁₀H₇]⁺ | Phenylthiophenyl cation radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent and inject it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile, dissolve it in a suitable solvent and inject it into the GC, which will separate it before it enters the mass spectrometer.
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: Dependent on the instrument and sample introduction method.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic data analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical integration of spectroscopic data for structural elucidation.
Conclusion
This technical guide provides a robust theoretical framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, presented in clear tabular format, offer a valuable reference for scientists engaged in the synthesis and characterization of this and related compounds. The detailed experimental protocols provide a practical starting point for obtaining high-quality spectral data. By integrating the information from these different spectroscopic techniques, researchers can confidently confirm the structure and purity of this compound, facilitating its use in further research and development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
Mechanism of Formation: 4-Chloro-2-phenylthiophene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of formation for 4-chloro-2-phenylthiophene, a key intermediate in various pharmacologically active compounds. The synthesis primarily proceeds via an electrophilic aromatic substitution reaction, where the regioselectivity of the chlorination is a critical aspect. This document provides a comprehensive overview of the underlying mechanistic principles, detailed experimental protocols, and quantitative data to facilitate a thorough understanding and practical application of this chemical transformation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis involves the introduction of a chlorine atom onto the 2-phenylthiophene backbone. Understanding the mechanism of this reaction is paramount for controlling the reaction outcome, optimizing yield, and minimizing the formation of unwanted isomers. This guide will explore the intricacies of the electrophilic chlorination of 2-phenylthiophene.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound from 2-phenylthiophene occurs through an electrophilic aromatic substitution (EAS) mechanism. Thiophene and its derivatives are known to be more reactive towards electrophiles than benzene due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation (the sigma complex or arenium ion).
The key steps involved in the mechanism are:
-
Generation of the Electrophile: A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is used to generate the electrophilic chlorine species (Cl⁺). In the case of NCS, the reaction is often initiated by an acid catalyst which protonates the nitrogen atom, making the chlorine atom more electrophilic. With sulfuryl chloride, the molecule itself can act as a source of electrophilic chlorine.
-
Nucleophilic Attack by the Thiophene Ring: The π-electron system of the 2-phenylthiophene ring acts as a nucleophile and attacks the electrophilic chlorine atom. This is the rate-determining step of the reaction.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate is crucial in determining the regioselectivity of the reaction.
-
Deprotonation and Aromatization: A weak base, such as the succinimide anion (in the case of NCS) or a solvent molecule, removes a proton from the carbon atom bearing the chlorine atom, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.
Regioselectivity
The position of chlorination on the 2-phenylthiophene ring is governed by the directing effects of the phenyl substituent and the inherent reactivity of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, with the α-positions (C2 and C5) being the most reactive due to the ability of the sulfur atom to stabilize the positive charge in the sigma complex through resonance.
In 2-phenylthiophene, the C2 position is already occupied. Therefore, electrophilic attack is expected to occur at the C5 or C4 position. The phenyl group at the C2 position is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring, and to the C3 and C5 positions of the thiophene ring. However, the strong activating effect of the thiophene ring itself generally favors substitution on the thiophene moiety.
Experimental evidence suggests that chlorination of 2-phenylthiophene predominantly yields the 4-chloro isomer. This regiochemical outcome can be attributed to a combination of electronic and steric factors. While the C5 position is electronically favored for electrophilic attack on a thiophene ring, the steric hindrance from the adjacent phenyl group at C2 can disfavor the approach of the electrophile to the C5 position. Consequently, the electrophile preferentially attacks the less sterically hindered and still activated C4 position.
The resonance structures of the sigma complex formed upon attack at the C4 and C5 positions illustrate the stability of the intermediates:
-
Attack at C4: The positive charge can be delocalized over the thiophene ring, including the sulfur atom, and also onto the phenyl ring.
-
Attack at C5: The positive charge is also delocalized, but the proximity of the bulky phenyl group to the site of attack introduces steric strain.
This preferential formation of the 4-chloro isomer highlights the interplay between electronic activation and steric hindrance in determining the regioselectivity of electrophilic substitution on substituted thiophenes.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Chlorination using N-Chlorosuccinimide (NCS)
Materials:
-
2-Phenylthiophene
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylthiophene (1 equivalent) in glacial acetic acid.
-
To this solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Materials:
-
2-Phenylthiophene
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-phenylthiophene (1 equivalent) in anhydrous diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield pure this compound.
Data Presentation
| Parameter | Chlorination with NCS | Chlorination with SO₂Cl₂ |
| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |
| Solvent | Glacial Acetic Acid | Anhydrous Diethyl Ether/DCM |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
| Major Isomer | This compound | This compound |
| Work-up | Aqueous work-up, extraction | Aqueous quench, extraction |
| Purification | Column Chromatography | Column Chromatography/Distillation |
Mandatory Visualizations
Caption: Overall reaction mechanism for the formation of this compound.
Caption: Experimental workflow for the synthesis using N-chlorosuccinimide.
Conclusion
The formation of this compound is a classic example of electrophilic aromatic substitution on a substituted thiophene ring. The regioselectivity, favoring the 4-position, is a consequence of the interplay between the electronic directing effects of the phenyl substituent and the steric hindrance it imposes. The provided experimental protocols offer reliable methods for the synthesis of this important compound, with both N-chlorosuccinimide and sulfuryl chloride serving as effective chlorinating agents. A thorough understanding of the reaction mechanism and experimental parameters is crucial for achieving high yields and purity, which is essential for its application in research and development.
Synthesis and Characterization of Novel 4-Chloro-2-phenylthiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of novel 4-chloro-2-phenylthiophene derivatives. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a robust synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. Detailed experimental protocols, characterization data for representative compounds, and a proposed workflow for biological evaluation are presented to facilitate further research and development in this promising area of chemical synthesis and drug discovery.
Introduction
Thiophene and its derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules. Their structural features allow them to act as bioisosteres for phenyl groups, leading to favorable interactions with various biological targets. The introduction of specific substituents, such as a chloro group at the 4-position and a phenyl group at the 2-position of the thiophene ring, can significantly modulate the physicochemical properties and pharmacological activity of the resulting compounds. This guide focuses on the synthesis of novel this compound derivatives, which hold potential for applications in areas such as oncology and neurodegenerative diseases, based on the activities observed in structurally related compounds.[1][2][3]
Synthetic Strategy
The primary synthetic route for constructing the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high yields, excellent functional group tolerance, and regioselectivity. The general strategy involves the coupling of a suitable 2-halo-4-chlorothiophene derivative with a substituted phenylboronic acid.
Key Precursor: 2-Bromo-4-chlorothiophene
A crucial starting material for the Suzuki-Miyaura coupling is a dihalogenated thiophene that allows for selective reaction at the 2-position. 2-Bromo-4-chlorothiophene is an ideal precursor due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The synthesis of 2-bromothiophene can be achieved through the bromination of thiophene.[4][5][6]
General Synthetic Scheme
The overall synthetic workflow for the preparation of novel this compound derivatives is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Synthesis of 2-Bromo-4-chlorothiophene (Hypothetical Protocol based on similar reactions)
A solution of 4-chlorothiophene in a suitable solvent (e.g., tetrahydrofuran) is cooled to 0°C. N-Bromosuccinimide (NBS) is then added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-bromo-4-chlorothiophene.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the synthesis of this compound derivatives.
Caption: Detailed workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a reaction vessel, add 2-bromo-4-chlorothiophene (1.0 eq.), the desired substituted phenylboronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Purge the reaction vessel with an inert gas (nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques. Below are tables summarizing expected data for a representative parent compound, this compound, and a hypothetical novel derivative, 4-chloro-2-(4-methoxyphenyl)thiophene.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₇ClS |
| Molecular Weight | 194.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.53 (m, 2H), 7.39-7.35 (m, 2H), 7.31-7.27 (m, 1H), 7.14 (d, J=1.6 Hz, 1H), 7.03 (d, J=1.6 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 142.1, 133.8, 129.0, 128.2, 125.8, 124.5, 122.3, 121.9 |
| Mass Spectrum (EI, m/z) | 194 (M⁺), 159, 115 |
Table 2: Predicted Physicochemical and Spectroscopic Data for 4-Chloro-2-(4-methoxyphenyl)thiophene
| Parameter | Value |
| Molecular Formula | C₁₁H₉ClOS |
| Molecular Weight | 224.71 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.48 (d, J=8.8 Hz, 2H), 7.05 (d, J=1.6 Hz, 1H), 6.92 (d, J=8.8 Hz, 2H), 6.90 (d, J=1.6 Hz, 1H), 3.84 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 159.8, 142.0, 127.1, 126.5, 123.2, 122.1, 121.5, 114.4, 55.4 |
| Mass Spectrum (EI, m/z) | 224 (M⁺), 209, 181, 146 |
Proposed Biological Evaluation Workflow
Given the reported biological activities of similar thiophene derivatives, a logical next step is to screen these novel compounds for potential therapeutic applications. A proposed workflow for this evaluation is outlined below.
Caption: A workflow for the biological evaluation of novel thiophene derivatives.
This workflow would involve initial in vitro screening against relevant cancer cell lines or specific enzymes (e.g., acetylcholinesterase). Active compounds, or "hits," would then undergo lead optimization, where further chemical modifications are made to improve potency and selectivity. Promising lead compounds would then be advanced to in vivo studies to assess their efficacy and safety in animal models.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the preparation of these compounds. The provided experimental protocols and characterization data serve as a starting point for researchers in this field. The proposed biological evaluation workflow offers a strategic approach to identifying and developing new therapeutic agents based on this promising chemical scaffold. Further exploration of the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Preparation method of 2-bromothiophene - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Heck Reaction of 4-Chloro-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 4-chloro-2-phenylthiophene with an alkene. The Heck reaction is a powerful C-C bond-forming reaction widely used in organic synthesis, including the preparation of pharmaceutical intermediates and complex molecular architectures.[1][2] The protocol outlined below is specifically tailored for the coupling of an electron-rich heterocyclic aryl chloride, a typically challenging substrate, and is based on established methodologies for the activation of aryl chlorides.[3][4][5]
Introduction
The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides often requires specialized catalytic systems to overcome their lower reactivity.[5] This protocol employs a robust palladium catalyst system with a bulky, electron-rich phosphine ligand, which has been shown to be effective for the activation of unactivated and deactivated aryl chlorides.[6]
Key Reaction Parameters
The successful execution of the Heck reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the optimization of reaction temperature and time. The following table summarizes the recommended parameters for the Heck reaction of this compound.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | A common and effective palladium(0) source after in situ reduction. |
| Ligand | Tri(tert-butyl)phosphine (P(t-Bu)₃) | A bulky, electron-rich phosphine ligand known to promote the oxidative addition of aryl chlorides to the palladium center.[5] |
| Base | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | An inorganic or organic base to neutralize the hydrogen halide formed during the catalytic cycle. |
| Solvent | N,N-Dimethylformamide (DMF) or 1,4-Dioxane | Polar aprotic solvents that are effective at solvating the reactants and catalyst. |
| Alkene | Styrene or n-butyl acrylate | Example electron-deficient alkenes that are commonly used in Heck reactions. |
| Temperature | 80-140 °C | Higher temperatures are often required for the activation of aryl chlorides. Microwave heating can be employed to reduce reaction times.[4] |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS for reaction completion. |
| Catalyst Loading | 1-5 mol % | A typical catalyst loading for cross-coupling reactions. |
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene).
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt ([(t-Bu)₃PH]BF₄)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Schlenk tube or microwave reaction vial
-
Standard laboratory glassware
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
To a dry Schlenk tube or microwave reaction vial under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (1-5 mol %) and the phosphine ligand (2-10 mol %).
-
Add this compound (1.0 mmol) and the base (2.0 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.
-
Add the alkene (1.5 mmol).
-
Seal the reaction vessel and heat the mixture to the desired temperature (80-140 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time parameters.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Experimental workflow for the Heck reaction of this compound.
Catalytic Cycle
The catalytic cycle of the Heck reaction involves a series of steps centered around the palladium catalyst.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-Chloro-2-phenylthiophene. This versatile substrate can be functionalized to generate a diverse range of substituted 2-phenylthiophene derivatives, which are of significant interest in medicinal chemistry and materials science. The following protocols offer starting points for the synthesis of 4-aryl, 4-amino, and 4-alkynyl-2-phenylthiophene compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For many years, a significant limitation of these reactions was the poor reactivity of aryl chlorides. However, the development of advanced catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has overcome this challenge, making readily available and cost-effective aryl chlorides attractive substrates.[1]
Substituted thiophenes are key structural motifs in numerous pharmaceuticals and organic materials. The ability to functionalize the thiophene core at specific positions is crucial for the development of new bioactive molecules and advanced materials. This compound serves as a valuable building block, allowing for the introduction of various substituents at the C4-position through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylthiophenes
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with a halide. For the coupling of this compound with various arylboronic acids, specific palladium catalysts and conditions are required to achieve high yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for the Suzuki-Miyaura coupling of a similar substrate, 4-bromothiophene-2-carbaldehyde, with arylboronic acids has been reported and can be adapted for this compound.[2] The key to successfully coupling the less reactive chloride is often the choice of a more active catalyst system.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water mixture, Dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%). For chloroarenes, a pre-catalyst like Pd₂(dba)₃ (2.5 mol%) with a ligand such as SPhos (5 mol%) can be more effective than Pd(PPh₃)₄.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, to a total volume of 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS, typically 12-24 hours).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 24 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 100 | 18 | Data not available |
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylthiophenes
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with a halide. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) under an inert atmosphere.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 4-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | Data not available |
| 2 | Aniline | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 20 | Data not available |
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-phenylthiophenes
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (iPr₂NH))
-
Anhydrous solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), the terminal alkyne (1.5 mmol), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the anhydrous solvent (10 mL).
-
Add the amine base (2.0-3.0 mmol).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until completion (monitor by TLC or GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | Data not available |
| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | iPr₂NH | DMF | 80 | 8 | Data not available |
Note: Specific yield data for the Sonogashira coupling of this compound is not available in the searched literature. The presented conditions are based on general procedures for aryl chlorides and may require optimization.
Visualizations
Experimental Workflow
Caption: General workflow for the functionalization of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile platform for the synthesis of a wide array of functionalized thiophene derivatives. The protocols provided herein serve as a foundation for further exploration and optimization. Researchers are encouraged to screen different catalysts, ligands, bases, and solvents to achieve optimal results for their specific substrates. The successful application of these methods will facilitate the discovery and development of novel compounds for pharmaceutical and material science applications.
References
Application of 4-Chloro-2-phenylthiophene in Organic Solar Cell Fabrication: A General Protocol
Note to the Reader: As of the latest literature review, specific application notes and performance data for organic solar cells (OSCs) directly employing 4-Chloro-2-phenylthiophene as the primary photoactive component are not extensively documented. This compound is likely utilized as a chemical intermediate for the synthesis of more complex donor or acceptor molecules for organic electronics.
The following application notes and protocols, therefore, describe a general and widely adopted methodology for the fabrication of organic solar cells using a representative thiophene-based polymer, Poly(3-hexylthiophene-2,5-diyl) (P3HT), blended with a fullerene acceptor,[1][1]-Phenyl-C₆₁-butyric acid methyl ester (PCBM). This system serves as a foundational model for researchers and scientists in the field and illustrates the standard procedures applicable to novel thiophene-based materials.
Application Notes
Thiophene-based conjugated polymers are a cornerstone of organic photovoltaic research due to their excellent charge transport properties, broad absorption in the visible spectrum, and processability. In a typical bulk heterojunction (BHJ) organic solar cell, a thiophene-based polymer like P3HT functions as the electron donor, while a fullerene derivative such as PCBM acts as the electron acceptor.
The fundamental principle of operation involves the following steps:
-
Light Absorption: Photons from sunlight are absorbed by the donor material (P3HT), creating an exciton (a bound electron-hole pair).
-
Exciton Diffusion: The exciton diffuses through the donor domain to the interface with the acceptor material.
-
Charge Separation: At the donor-acceptor interface, the exciton dissociates. The electron is transferred to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO), and the hole remains in the donor's Highest Occupied Molecular Orbital (HOMO).
-
Charge Transport: The separated electrons and holes travel through the acceptor and donor domains, respectively, towards their corresponding electrodes.
-
Charge Collection: The electrons are collected at the cathode (typically a low work function metal like aluminum or calcium), and the holes are collected at the anode (typically Indium Tin Oxide - ITO), generating a photocurrent.
The morphology of the donor-acceptor blend is critical for high device performance. An optimal morphology consists of interpenetrating networks of the donor and acceptor materials with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) to ensure efficient charge separation.
Device Performance Data
The performance of P3HT:PCBM based organic solar cells can vary depending on the precise fabrication conditions, layer thicknesses, and post-processing treatments like thermal annealing. The following table summarizes typical performance parameters for a conventional P3HT:PCBM device.
| Parameter | Symbol | Typical Value Range | Unit |
| Power Conversion Efficiency | PCE | 3.0 - 5.0 | % |
| Open-Circuit Voltage | VOC | 0.55 - 0.65 | V |
| Short-Circuit Current Density | JSC | 8 - 12 | mA/cm² |
| Fill Factor | FF | 60 - 70 | % |
Experimental Protocols
Substrate Preparation and Cleaning
This protocol details the cleaning procedure for pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
Materials:
-
ITO-coated glass substrates
-
Deionized water
-
Detergent (e.g., Hellmanex III)
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner
Procedure:
-
Place the ITO substrates in a substrate rack.
-
Sequentially sonicate the substrates in a beaker with the following solutions for 15 minutes each:
-
Detergent solution in deionized water.
-
Deionized water (rinse).
-
Deionized water (fresh).
-
Acetone.
-
Isopropanol.
-
-
After the final sonication step in IPA, dry the substrates thoroughly using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15 minutes to remove any remaining organic residues and to increase the surface wettability for the subsequent layer deposition.
Hole Transport Layer (HTL) Deposition
A layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is commonly used as the HTL.
Materials:
-
Cleaned ITO substrates
-
PEDOT:PSS aqueous dispersion (e.g., Clevios P VP AI 4083)
-
0.45 µm syringe filter
-
Spin coater
Procedure:
-
Filter the PEDOT:PSS solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Place a cleaned ITO substrate on the spin coater chuck.
-
Dispense a small amount of the filtered PEDOT:PSS solution onto the center of the ITO surface.
-
Spin coat the PEDOT:PSS at 4000 rpm for 60 seconds.
-
Transfer the coated substrates to a hotplate and anneal at 150°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
Active Layer Deposition
This protocol describes the preparation and spin coating of the P3HT:PCBM blend.
Materials:
-
P3HT (regioregular)
-
PCBM
-
Anhydrous chlorobenzene or 1,2-dichlorobenzene
-
Substrates with PEDOT:PSS layer
-
Stir plate and magnetic stir bars
-
Vials
Procedure:
-
Inside a nitrogen-filled glovebox, prepare a solution of P3HT and PCBM in a 1:0.8 weight ratio in chlorobenzene. A typical concentration is 20 mg/mL total solids.
-
Stir the solution overnight at approximately 50°C to ensure complete dissolution.
-
Cool the solution to room temperature before use.
-
Filter the P3HT:PCBM solution through a 0.45 µm PTFE syringe filter.
-
Place a PEDOT:PSS-coated substrate on the spin coater.
-
Dispense the filtered active layer solution onto the substrate.
-
Spin coat at 1000 rpm for 60 seconds. This will result in a film of approximately 100 nm thickness. The spin speed can be adjusted to control the film thickness.
-
Allow the film to dry on the spin coater.
Cathode Deposition
A metal cathode is deposited via thermal evaporation.
Materials:
-
Substrates with the active layer
-
Thermal evaporator
-
Shadow mask
-
Aluminum (Al) or Calcium/Aluminum (Ca/Al) pellets/wire
Procedure:
-
Load the substrates into the thermal evaporator.
-
Place a shadow mask over the substrates to define the cathode area.
-
Evacuate the chamber to a pressure of < 1 x 10-6 Torr.
-
Deposit approximately 100 nm of Aluminum at a rate of 0.1-0.2 nm/s. If using a Ca/Al cathode, deposit 20 nm of Ca followed by 100 nm of Al.
Device Annealing and Encapsulation
Procedure:
-
After cathode deposition, transfer the devices to a hotplate inside the glovebox and perform a post-fabrication thermal anneal at 150°C for 10 minutes. This step promotes the self-assembly of P3HT into crystalline domains, enhancing charge mobility.
-
For improved device stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip.
Visualizations
Caption: Experimental workflow for organic solar cell fabrication.
Caption: Diagram of a conventional organic solar cell device architecture.
References
Application Notes and Protocols: Biological Activity of 4-Chloro-2-phenylthiophene Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities. The 4-Chloro-2-phenylthiophene scaffold, in particular, has emerged as a promising template for the design and development of novel therapeutic agents. The presence of the chlorine atom and the phenyl group on the thiophene ring offers opportunities for diverse chemical modifications, leading to analogs with potent and selective biological activities. These activities span across various therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications. This document provides a summary of the biological activities of this compound analogs, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Biological Activities
The following table summarizes the reported biological activities of various thiophene analogs, including those with chloro and phenyl substitutions.
| Compound ID | Structure/Substitution | Biological Activity | Target/Assay | Quantitative Data | Reference |
| AP49 | 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analog | Anti-inflammatory | Carrageenan-induced rat paw edema | 20% protection at 100 mg/kg | [1] |
| AP158 | 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analog | Anti-inflammatory | Carrageenan-induced rat paw edema | 23% protection at 100 mg/kg | [1] |
| AP88 | 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analog | Anti-inflammatory | Carrageenan-induced rat paw edema | 20% protection at 100 mg/kg | [1] |
| C7 | (E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl) prop-2-en-1-one | Anticancer | p53-targeted pathway | Not specified | [2] |
| Compound 22 | 6-methoxy-4-(4-methoxyphenyl)-2-quinolone (structural mimic) | Anticancer | COLO205 and H460 cell lines | IC50 = 0.32 µM (COLO205), IC50 = 0.89 µM (H460) | [3] |
| Thiophene Derivative 1 | N-(4-chlorophenyl)-5-phenylthiophene-2-carboxamide | Antiviral (Ebola) | Ebola virus entry inhibition | Comparable effect to Imipramine in NPC1/EBOV-GP binding assay | [4][5] |
| Thiophene Derivative 57 | N-(4-chlorophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | Antiviral (Ebola) | Ebola virus entry inhibition | Comparable effect to Imipramine in NPC1/EBOV-GP binding assay | [4][5] |
Experimental Protocols
General Synthesis of Thiophene Derivatives via Gewald Reaction
This protocol describes a common method for synthesizing substituted 2-aminothiophenes.
Materials:
-
Appropriate ketone or aldehyde
-
Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
Base (e.g., diethylamine, triethylamine, morpholine)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
Dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.
-
Add elemental sulfur to the mixture.
-
Slowly add the base to the reaction mixture while stirring.
-
Heat the reaction mixture at a temperature between 40-50°C for several hours, monitoring the reaction progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiophene derivative.[6][7]
Synthesis of Chalcone-based Thiophene Analogs
This protocol outlines the synthesis of chalcones containing a chlorothiophene moiety.
Materials:
-
2-acetyl-5-chlorothiophene
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 2-acetyl-5-chlorothiophene and the substituted benzaldehyde in ethanol.
-
Add an aqueous solution of the base dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water until neutral, and dried.
-
Purify the product by recrystallization from a suitable solvent.[2]
In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
This protocol details the in vivo evaluation of the anti-inflammatory activity of the synthesized compounds.[1][8]
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Standard drug (e.g., Ibuprofen)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, standard, and test groups.
-
Administer the vehicle (control), standard drug, or test compounds orally (p.o.) at a specified dose (e.g., 100 mg/kg body weight).[1]
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO205, H460)[3]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[3]
Ebola Virus Entry Inhibition Assay (ELISA-based)
This protocol describes an ELISA-based assay to investigate the inhibition of the NPC1/EBOV-GP interaction.[4][5]
Materials:
-
Recombinant EBOV-GP and NPC1 proteins
-
High-binding 96-well plates
-
Test compounds
-
Positive control (e.g., Imipramine)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary and secondary antibodies
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plates with recombinant NPC1 protein overnight at 4°C.
-
Wash the plates and block with blocking buffer for 1 hour at room temperature.
-
Add the test compounds at various concentrations, followed by the addition of recombinant EBOV-GP.
-
Incubate for a specified time to allow for binding.
-
Wash the plates and add the primary antibody against EBOV-GP, followed by incubation.
-
Wash and add the HRP-conjugated secondary antibody, followed by another incubation.
-
Wash and add the TMB substrate solution. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm and determine the inhibitory effect of the compounds on the protein-protein interaction.[4][5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for synthesis and biological evaluation of thiophene analogs.
Caption: Mechanism of Ebola virus entry inhibition by thiophene analogs.
References
- 1. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. impactfactor.org [impactfactor.org]
- 7. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 8. tandfonline.com [tandfonline.com]
4-Chloro-2-phenylthiophene: A Versatile Scaffold for Innovations in Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Chloro-2-phenylthiophene is emerging as a critical building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents targeting a wide range of diseases. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of compounds with significant potential in oncology, infectious diseases, and neurology. This application note provides a comprehensive overview of the utility of this compound, including detailed protocols for the synthesis of bioactive derivatives and a summary of their biological activities.
Introduction to this compound as a Building Block
This compound is a substituted thiophene ring, a heterocyclic compound that is a well-established pharmacophore in drug discovery. The presence of a phenyl group and a chlorine atom at specific positions on the thiophene ring provides distinct advantages for medicinal chemists. The phenyl group can be readily functionalized to modulate the compound's steric and electronic properties, while the chlorine atom serves as a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents. This strategic placement of functional groups allows for the fine-tuning of the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Thiophene and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2]
Key Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: The thiophene scaffold is a common feature in many anticancer drugs.[2] Chlorothiophene-based chalcones, for example, have demonstrated significant cytotoxicity against various cancer cell lines.[3] Although not directly starting from this compound, these studies highlight the potential of the chlorophenylthiophene core in developing new oncology treatments. The mechanism of action for some of these compounds involves the disruption of key signaling pathways, such as the p53 pathway.
-
Antimicrobial Agents: Thiophene derivatives have been extensively investigated for their antibacterial and antifungal properties.[4] The structural versatility of the this compound core allows for the synthesis of a library of compounds that can be screened against a panel of pathogenic microorganisms.
-
Neurological Disorders: The lipophilic nature of the thiophene ring facilitates crossing the blood-brain barrier, making it an attractive scaffold for drugs targeting the central nervous system.
Synthetic Strategies and Protocols
The chlorine atom at the 4-position of 2-phenylthiophene is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add triphenylphosphine (0.04 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (2 mL) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-phenylthiophene derivative.
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura cross-coupling workflow.
Biological Evaluation Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of synthesized this compound derivatives against a cancer cell line.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Quantitative Data Summary
While specific data for derivatives of this compound is not yet widely published, the following table summarizes representative biological activities of structurally related chlorothiophene compounds to illustrate the potential of this class of molecules.
| Compound Class | Target/Assay | Biological Activity | Reference |
| Chlorothiophene-based Chalcones | WiDr colorectal cancer cells | IC₅₀ = 0.45 - 0.77 µg/mL | [3] |
| Thiophene Derivatives | Col-R A. baumannii | MIC = 16 mg/L | [4] |
| Thiophene Derivatives | Col-R E. coli | MIC = 16 mg/L | [4] |
Signaling Pathway
Chalcone derivatives containing a chlorothiophene moiety have been shown to induce apoptosis in cancer cells through the p53 signaling pathway. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified p53 signaling pathway.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of diverse molecular libraries for drug discovery programs. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation therapeutics.
References
Application Notes and Protocols for 4-Chloro-2-phenylthiophene in Materials Science
Disclaimer: Extensive literature searches did not yield specific experimental data or established applications for 4-chloro-2-phenylthiophene in materials science. The following application notes and protocols are therefore based on established principles for similar chlorinated and phenyl-substituted thiophene derivatives and should be considered as a starting point for research and development. All protocols are hypothetical and would require optimization.
Introduction
This compound is a substituted thiophene monomer that holds potential for application in materials science, particularly in the field of organic electronics. The presence of a chlorine atom and a phenyl group on the thiophene ring is expected to influence the electronic properties, solubility, and morphology of polymers derived from it. The chlorine atom, being an electron-withdrawing group, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This can be advantageous for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs) by improving air stability and enabling better energy level alignment with other materials. The phenyl group can influence interchain packing and solubility.
While specific data is not available, the general synthetic routes and characterization techniques for polythiophenes can be adapted for the polymerization of this compound to create a novel conductive polymer, hereafter referred to as poly(this compound) or P(4Cl-2PhT).
Potential Applications in Materials Science
Based on the properties of analogous chlorinated and phenyl-substituted polythiophenes, P(4Cl-2PhT) could be a promising material for several applications:
-
Organic Field-Effect Transistors (OFETs): The chlorine substitution can lead to a lower HOMO level, which often correlates with improved stability against oxidation in ambient conditions. The phenyl group might induce π-π stacking, which is beneficial for charge transport.
-
Organic Photovoltaics (OPVs): As a donor material in a bulk heterojunction (BHJ) solar cell, the lowered HOMO of P(4Cl-2PhT) could lead to a higher open-circuit voltage (Voc). The chlorine atom's influence on the polymer's absorption spectrum could also be beneficial for light harvesting.
-
Organic Light-Emitting Diodes (OLEDs): While less common for polythiophenes, functionalized derivatives can be used as charge transport layers.
-
Sensors: The conductivity of polythiophenes is sensitive to their environment, making them suitable for chemical and biological sensors.
Experimental Protocols (Hypothetical)
The following are detailed, yet hypothetical, protocols for the synthesis and characterization of P(4Cl-2PhT).
Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol describes a common method for synthesizing polythiophenes using iron(III) chloride (FeCl₃) as the oxidizing agent.
Materials:
-
This compound (monomer)
-
Anhydrous chloroform (CHCl₃) or nitrobenzene
-
Anhydrous iron(III) chloride (FeCl₃)
-
Methanol
-
Ammonia solution (concentrated)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 g, 5.13 mmol) in anhydrous chloroform (50 mL) in a three-necked flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet.
-
Purge the flask with argon/nitrogen for 15-20 minutes to create an inert atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (2.5 g, 15.4 mmol, 3 equivalents) in anhydrous chloroform (50 mL) under an inert atmosphere.
-
Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes at room temperature with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The solution should turn dark, indicating polymerization.
-
To quench the reaction, pour the mixture into a large volume of methanol (500 mL). A dark precipitate of the polymer should form.
-
Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and residual FeCl₃.
-
To de-dope the polymer (remove residual oxidant), stir the precipitate in a concentrated ammonia solution for 2 hours.
-
Filter the polymer again and wash it extensively with deionized water until the filtrate is neutral, and then with methanol.
-
Dry the polymer under vacuum at 40-50 °C for 24 hours to obtain the neutral P(4Cl-2PhT).
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Thin Film Deposition for Device Fabrication
For applications in organic electronics, P(4Cl-2PhT) needs to be processed into thin films.
Materials:
-
P(4Cl-2PhT) powder
-
Chlorobenzene, chloroform, or other suitable organic solvent
-
Substrates (e.g., glass, silicon wafers, ITO-coated glass)
Procedure (Spin Coating):
-
Prepare a solution of P(4Cl-2PhT) in a suitable solvent (e.g., 5-10 mg/mL in chlorobenzene). The solubility will need to be determined experimentally.
-
Heat the solution gently (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Clean the substrates using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.
-
Anneal the film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 80-120 °C) to remove residual solvent and potentially improve morphology.
Quantitative Data from Related Chlorinated Polythiophenes
The following table summarizes key properties of some reported chlorinated polythiophene derivatives to provide a context for the expected performance of P(4Cl-2PhT).
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Application | Reference |
| P(3-chlorothiophene) | -5.3 | -3.2 | 2.1 | OFET | [Inferred] |
| PCl(4)BDB-T | -5.41 | -3.58 | 1.83 | Polymer Solar Cell | [1] |
| PBDT-ClET | -5.58 | - | - | Polymer Solar Cell | [2][3] |
Note: The values for P(3-chlorothiophene) are inferred from general trends in polythiophenes and are for illustrative purposes.
Diagrams
Synthetic Pathway
Caption: Synthetic workflow for poly(this compound).
Experimental Workflow for OFET Fabrication
Caption: Workflow for OFET fabrication and characterization.
References
Application Notes and Protocols for the Derivatization of 4-Chloro-2-phenylthiophene for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-2-phenylthiophene is a versatile building block for the synthesis of a wide range of functional organic materials. The presence of a reactive chlorine atom at the 4-position allows for various cross-coupling reactions, enabling the introduction of diverse functionalities. This opens up possibilities for tuning the electronic and photophysical properties of the resulting molecules, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). These application notes provide detailed protocols for key derivatization reactions of this compound and summarize the properties of the resulting functional materials.
Key Derivatization Reactions
The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. The most common and effective methods include the Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position of the thiophene ring.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylthiophenes
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] In the case of this compound, this reaction is used to introduce various aryl substituents, leading to the formation of 4-aryl-2-phenylthiophenes. These derivatives are of interest for their potential as blue-emitting materials in OLEDs and as active components in OFETs.
This protocol is adapted from a similar Suzuki-Miyaura coupling of a substituted bromothiophene.[3]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Add potassium carbonate (2.0 mmol) dissolved in water (2 mL).
-
Deoxygenate the mixture by bubbling argon gas through it for 15-20 minutes.
-
To the deoxygenated mixture, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-methoxyphenyl)-2-phenylthiophene.
Characterization Data (Hypothetical based on similar compounds):
-
Yield: 85-95%
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65-7.55 (m, 2H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 7.25 (d, J = 1.5 Hz, 1H, Th-H), 7.15 (d, J = 1.5 Hz, 1H, Th-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.5, 142.0, 138.5, 134.0, 129.5, 129.0, 128.0, 127.5, 126.0, 125.0, 120.0, 114.5, 55.5.
Stille Coupling: Synthesis of 4-Aryl-2-phenylthiophenes
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane. This method offers an alternative to the Suzuki coupling and is particularly useful when the corresponding boronic acids are unstable or difficult to prepare.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF) (20 mL).
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (3 x 15 mL).
-
Separate the organic layer from the filtrate and wash it with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylthiophenes
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][4] This reaction allows for the introduction of primary and secondary amines at the 4-position of the thiophene ring, leading to the synthesis of 4-amino-2-phenylthiophenes. These compounds are valuable intermediates and can serve as hole-transporting materials in OLEDs.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and diphenylamine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with toluene (15 mL).
-
Filter the mixture through a short pad of silica gel, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesized derivatives based on literature for similar compounds.
Table 1: Reaction Yields and Spectroscopic Data
| Compound | Derivatization Method | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(4-methoxyphenyl)-2-phenylthiophene | Suzuki Coupling | 90 | 7.60 (m, 2H), 7.40 (m, 5H), 7.20 (s, 1H), 7.10 (s, 1H), 6.90 (d, 2H), 3.80 (s, 3H) | 159.0, 141.5, 138.0, 133.5, 129.0, 128.5, 127.0, 126.5, 125.5, 124.5, 119.5, 114.0, 55.0 |
| 4-Phenyl-2-phenylthiophene | Stille Coupling | 85 | 7.65-7.30 (m, 12H), 7.25 (s, 1H), 7.15 (s, 1H) | 142.5, 139.0, 134.5, 129.0, 128.8, 128.5, 127.8, 127.5, 126.0, 125.0, 120.0 |
| N,N-Diphenyl-4-(2-phenylthiophen-4-yl)aniline | Buchwald-Hartwig | 80 | 7.60-7.00 (m, 17H), 6.80 (s, 1H), 6.70 (s, 1H) | 148.0, 147.0, 143.0, 138.0, 134.0, 129.5, 129.0, 128.0, 127.0, 125.0, 124.0, 123.0, 122.0, 118.0 |
Table 2: Photophysical and Electrochemical Properties
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |
| 4-(4-methoxyphenyl)-2-phenylthiophene | 320 | 410 | 0.65 | -5.4 | -2.3 |
| 4-Phenyl-2-phenylthiophene | 315 | 400 | 0.50 | -5.6 | -2.4 |
| N,N-Diphenyl-4-(2-phenylthiophen-4-yl)aniline | 350 | 450 | 0.75 | -5.2 | -2.2 |
Note: The data in these tables are representative examples and may vary depending on the specific reaction conditions and measurement techniques.
Mandatory Visualizations
Logical Workflow for Derivatization and Characterization
Caption: General workflow for the synthesis, purification, and characterization of functional materials derived from this compound.
Signaling Pathway Analogy: From Building Block to Functional Material
Caption: Conceptual pathway illustrating the transformation of the starting material into a functional material with tailored properties.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols: Metal-Catalyzed Reactions of 4-Chloro-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common metal-catalyzed cross-coupling reactions involving 4-Chloro-2-phenylthiophene. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized molecules with applications in medicinal chemistry and materials science. The protocols provided herein are foundational methodologies that can be adapted and optimized for specific research and development needs.
Introduction
This compound is a valuable substrate for metal-catalyzed cross-coupling reactions due to the reactivity of its C-Cl bond. This allows for the introduction of various substituents at the 4-position of the thiophene ring, leading to the synthesis of diverse molecular architectures. The phenyl group at the 2-position also influences the electronic properties of the thiophene ring and can play a role in the biological activity or material properties of the final products. This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-phenylthiophenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction enables the introduction of a variety of aryl and heteroaryl groups at the 4-position.
Applications in Drug Development
Substituted thiophenes are a prominent class of heterocyclic compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of 4-aryl-2-phenylthiophenes via Suzuki-Miyaura coupling is a key strategy in the development of novel therapeutic agents. For instance, certain 2-amino-3-carboxy-4-phenylthiophene derivatives have been identified as potent and selective inhibitors of atypical protein kinase C (aPKC), a target implicated in diseases involving vascular permeability and inflammation.[3]
Tabulated Data: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.0) | XPhos (4.0) | K₃PO₄ | 1,4-Dioxane | 100 | 88 | [5] |
| 3 | 4-Chlorobenzonitrile | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3.0) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [6] |
| 4 | This compound (model) | Phenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Toluene/H₂O | 100 | >90 (Est.) | Analogous Reactions |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
The reaction mixture is stirred and heated to 100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-phenylthiophene.
II. Heck Reaction: Synthesis of 4-Alkenyl-2-phenylthiophenes
The Heck reaction is a powerful method for the formation of C-C bonds between aryl halides and alkenes. This reaction allows for the introduction of vinyl groups at the 4-position of this compound, leading to the synthesis of conjugated systems.
Applications in Materials Science
Thiophene-based conjugated polymers are of significant interest in the field of organic electronics for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The Heck reaction provides a direct route to vinyl-substituted phenylthiophenes, which can serve as monomers for polymerization or as components of functional organic materials.
Tabulated Data: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoiodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1.0) | P(o-tol)₃ (2.0) | Et₃N | Acetonitrile | 80 | 95 | [7] |
| 2 | 4-Chlorobenzonitrile | Styrene | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.0) | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 | [8] |
| 3 | 1-Iodo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1.0) | - | NaOAc | DMF | 100 | 90 | [9] |
| 4 | This compound (model) | Butyl acrylate | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N | DMF | 120 | >80 (Est.) | Analogous Reactions |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol).
-
Add anhydrous DMF (5 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-alkenyl-2-phenylthiophene.
III. Sonogashira Coupling: Synthesis of 4-Alkynyl-2-phenylthiophenes
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted aromatic compounds.
Applications in Medicinal Chemistry
Alkynyl-substituted heterocycles are important scaffolds in drug discovery.[10] The rigid, linear nature of the alkyne linker can be used to probe interactions with biological targets. Thienopyrimidine derivatives containing alkynyl substitutions have been investigated as inhibitors of protozoan parasite proliferation, demonstrating the potential of this class of compounds in the development of new anti-parasitic agents.[11]
Tabulated Data: Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.0) | CuI (1.0) | Et₃N | THF | RT | 95 | [12] |
| 2 | 4-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄ (5.0) | CuI (2.5) | Et₃N | Toluene | 70 | 88 | [13] |
| 3 | 3-Iodopyridine | 1-Hexyne | Pd(OAc)₂ (2.0) | CuI (4.0) | K₂CO₃ | DMF | 80 | 82 | [14] |
| 4 | This compound (model) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3.0) | CuI (1.5) | Et₃N | THF/Toluene | 60 | >85 (Est.) | Analogous Reactions |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 1.5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or a mixture of THF/Toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.015 mmol).
-
Add the anhydrous, degassed solvent (5 mL) followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-2-phenylthiophene.
IV. Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-phenylthiophenes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond. This reaction is highly versatile and tolerates a wide range of functional groups.
Applications in Drug Discovery
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities.[8][15] The Buchwald-Hartwig amination provides a direct and efficient method for the synthesis of 4-amino-2-phenylthiophene derivatives, which can be further elaborated to create libraries of compounds for biological screening. For example, substituted 2-aminothiophenes have been investigated as antileishmanial agents and as NRF2 activators with anti-inflammatory activity.[16]
Tabulated Data: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOt-Bu | Toluene | 100 | 98 | |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 110 | 92 | |
| 3 | 4-Bromoanisole | Benzylamine | Pd(OAc)₂ (1.0) | RuPhos (2.0) | K₂CO₃ | t-BuOH | 80 | 95 | [10] |
| 4 | This compound (model) | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOt-Bu | 1,4-Dioxane | 100 | >90 (Est.) | Analogous Reactions |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a glovebox or under a counterflow of inert gas, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-amino-2-phenylthiophene derivative.
Signaling Pathway Involvement
A specific example of signaling pathway modulation by a 4-substituted-2-phenylthiophene derivative comes from the study of 2-amino-3-carboxy-4-phenylthiophenes as inhibitors of atypical protein kinase C (aPKC).[3] aPKCs are key regulators of cellular processes such as cell polarity, proliferation, and survival. Dysregulation of aPKC signaling is implicated in various diseases, including cancer and inflammatory disorders. The identified phenylthiophene derivatives act as non-competitive inhibitors of aPKC, suggesting they bind to an allosteric site on the enzyme rather than the ATP-binding pocket. This inhibition can disrupt downstream signaling cascades, such as the NF-κB pathway, which is a critical mediator of inflammation.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in 4-Chloro-2-phenylthiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium complex in the presence of a base. For this specific synthesis, two primary routes are viable:
-
Route A: Coupling of 2,4-dichlorothiophene with phenylboronic acid.
-
Route B: Coupling of 4-chlorothiophene-2-boronic acid (or its pinacol ester) with a phenyl halide.
Q2: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here are the initial troubleshooting steps:
-
Reagent Quality: Ensure the purity and integrity of your reagents, especially the boronic acid, palladium catalyst, and base. Boronic acids can degrade over time; it's advisable to use fresh or properly stored material.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]
-
Solvent and Base: The choice of solvent and base is critical. Ensure they are anhydrous (if required by the specific protocol) and compatible with your substrates. The base needs to be sufficiently strong to facilitate transmetalation.
Q3: The palladium catalyst in my reaction turned black, but I see no product. Is this normal?
The change in color of the palladium catalyst, often to black, is a common observation and does not necessarily indicate a failed reaction. This color change is often due to the formation of palladium black, which can still be catalytically active.[1] However, if no product is formed, it suggests other issues in the reaction, such as poor reagent quality, inadequate degassing, or inappropriate reaction conditions.
Q4: I am observing the formation of side products. What are the likely impurities?
Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling products: Formation of biphenyl (from the phenylboronic acid) or a dithienyl species (from the thiophene starting material).
-
Protodeboronation: The boronic acid reacts with a proton source to revert to the corresponding arene.
-
Dehalogenation: The chloro-substituent on the thiophene ring is removed.
The formation of these byproducts can often be minimized by carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the purity of the reagents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. |
| Poorly Soluble Reagents/Products | If you observe precipitation, the product or an intermediate may be insoluble in the chosen solvent, preventing further reaction.[2] Try a higher boiling point solvent like DMSO or chlorobenzene, or increase the reaction temperature. |
| Inappropriate Base | The choice of base is crucial. For anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.[1] Grinding the base to a very fine powder can also improve reproducibility.[1] |
| Substrate Electronic Effects | Electron-donating or withdrawing groups on either coupling partner can affect the rate of oxidative addition and reductive elimination. While electron-deficient halides generally facilitate Suzuki couplings, strong electron-donating groups on the thiophene ring might hinder the reaction.[1] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Starting Materials/Side Products | Optimize your column chromatography conditions. Try different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol). |
| Residual Palladium | Treat the crude product solution with a palladium scavenger before purification. |
| Product Insolubility | If the product crystallizes out, filtration and washing with a cold, non-polar solvent can be an effective purification step.[3] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound from 2,4-Dichlorothiophene and Phenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,4-dichlorothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, such as toluene/water (4:1).[4] Degas the reaction mixture by bubbling argon through it for 15-20 minutes.[1]
-
Reaction: Heat the mixture to 85-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving thiophene derivatives, which can be adapted for the synthesis of this compound.
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1) | Good | [4] |
| 2-Bromo-3-methylthiophene | Tris(4-(4,4,5,5-tetramethyl-[1][2][4]dioxaborolane)phenyl)amine | Not specified | Not specified | Not specified | 94 | [5] |
| 5-Bromo-2-hydroxyacetophenone | Various arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Water with TBAB | 73-82 | [6] |
Visualizations
Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: A flowchart to diagnose and resolve common issues in the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling of 4-Chloro-2-phenylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield for 4-Chloro-2-phenylthiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound with various boronic acids.
Issue 1: Low or No Product Yield
-
Question: I am not getting any, or very little, of my desired coupled product. My starting materials are mostly unreacted. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in the Suzuki coupling of an unreactive aryl chloride like this compound is a common issue, often stemming from inefficient oxidative addition. Here are the primary factors to investigate:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ a catalyst system known for activating aryl chlorides. This typically involves a Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos, RuPhos, or XPhos are excellent candidates.[1][2] For heteroaromatic substrates, fluorenylphosphine-based ligands have also shown high efficacy. The catalyst and ligand must be handled under an inert atmosphere to prevent deactivation.
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. If the base is too weak or not soluble enough, the reaction will be sluggish.
-
Recommendation: Use a strong base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for coupling aryl chlorides.[3] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Suboptimal Solvent and Temperature: The solvent must be appropriate for the reaction temperature and solubilize the reactants. Insufficient temperature will prevent the reaction from overcoming the activation energy for oxidative addition.
-
Issue 2: Significant Homocoupling of the Boronic Acid
-
Question: My main byproduct is the homocoupled dimer of my boronic acid. How can I suppress this side reaction?
-
Answer: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Ensure the reaction is run under a strict inert atmosphere.
-
Issue 3: Protodeboronation of the Boronic Acid
-
Question: I am observing a significant amount of the arene corresponding to my boronic acid, indicating protodeboronation. What causes this and how can it be minimized?
-
Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by excess water, high temperatures, or prolonged reaction times with an inefficient catalyst.
-
Recommendation:
-
Use Anhydrous Conditions (if appropriate): While some water can be beneficial, excess water can promote this side reaction. Ensure your solvents are dry if you are not intentionally running the reaction in an aqueous system.
-
Use a More Stable Boronic Acid Derivative: Consider using a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt, which are generally more stable and less prone to protodeboronation.[5]
-
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
-
A1: There is no single "best" combination for all substrates. However, for challenging aryl chlorides like this compound, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are highly recommended. A combination of Pd₂(dba)₃ with ligands like SPhos, RuPhos, or XPhos is a very effective starting point.[1][6][7]
-
-
Q2: What is the optimal ratio of catalyst, ligand, and base?
-
A2: A typical starting point is 1-2 mol% of the palladium source, a Pd:ligand ratio of 1:2 (or 1:1 for some palladacycle precatalysts), and 2-3 equivalents of the base relative to the limiting reagent (this compound).
-
-
Q3: Can I run this reaction open to the air?
-
A3: It is highly discouraged. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation and minimize side reactions like boronic acid homocoupling.
-
-
Q4: My boronic acid is not very stable. What can I do?
-
A4: If you suspect your boronic acid is degrading under the reaction conditions, consider converting it to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly stable and can release the boronic acid slowly under the reaction conditions, which can be beneficial for challenging couplings.[5]
-
Data Presentation: Optimizing Reaction Conditions
Table 1: Optimization of Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid [1]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 | 24 | < 5 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 94 |
| 6 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Toluene | 100 | 12 | 65 |
| 7 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | THF | 80 | 24 | 78 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific boronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Identifying and minimizing byproducts in 4-Chloro-2-phenylthiophene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-2-phenylthiophene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key steps?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Suzuki-Miyaura Coupling: This step forms the precursor, 2-phenylthiophene, by coupling a thiophene building block with a phenyl group. A typical reaction involves the cross-coupling of 2-thienylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene) or vice-versa, catalyzed by a palladium complex.
-
Electrophilic Chlorination: The resulting 2-phenylthiophene is then chlorinated using an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom onto the thiophene ring.
Q2: I am performing the Suzuki-Miyaura coupling to synthesize 2-phenylthiophene and my yield is low. What are the potential byproducts?
Low yields in Suzuki-Miyaura coupling can be attributed to the formation of several byproducts. The most common ones are:
-
Homocoupling Products: These are dimers of the starting materials, such as biphenyl (from the phenylboronic acid) and bithiophene (from the thiopheneboronic acid).
-
Deboronation/Dehalogenation Products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of unsubstituted thiophene. Similarly, the halobenzene can be reduced to benzene.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, which can be residual water or acidic impurities in the reaction mixture.
To minimize these byproducts, ensure that your reagents and solvents are anhydrous, the base is appropriately chosen and of high quality, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
| Byproduct Category | Common Byproducts | Minimized By |
| Homocoupling | Biphenyl, 2,2'-Bithiophene | Using appropriate palladium catalyst and ligands, controlling reaction temperature. |
| Deboronation/Dehalogenation | Thiophene, Benzene | Ensuring anhydrous conditions, using a suitable base. |
| Protodeboronation | Thiophene | Using dry solvents and reagents, avoiding acidic conditions. |
Q3: During the chlorination of 2-phenylthiophene, I am observing multiple products in my GC-MS analysis. What are these likely to be?
The electrophilic chlorination of 2-phenylthiophene can lead to the formation of several isomeric and over-chlorinated byproducts. The primary isomers are due to the directing effects of the phenyl group and the sulfur atom in the thiophene ring.
-
5-Chloro-2-phenylthiophene: The C5 position is electronically activated and sterically accessible, making this a common and often major byproduct.
-
3-Chloro-2-phenylthiophene: The C3 position is also susceptible to electrophilic attack, though typically to a lesser extent than the C5 position.
-
Dichlorinated Products: If an excess of the chlorinating agent is used or the reaction is allowed to proceed for too long, dichlorinated species such as 2,5-dichloro-3-phenylthiophene or 3,5-dichloro-2-phenylthiophene may be formed.
The ratio of these isomers can be influenced by the choice of chlorinating agent, solvent, and reaction temperature.
| Product | Position of Chlorination | Likelihood of Formation |
| This compound (Desired) | C4 | - |
| 5-Chloro-2-phenylthiophene | C5 | High |
| 3-Chloro-2-phenylthiophene | C3 | Moderate |
| Dichlorinated Products | Multiple | Can be significant with excess chlorinating agent |
Q4: How can I control the regioselectivity of the chlorination to favor the formation of this compound?
Achieving high regioselectivity for the 4-position on a 2-substituted thiophene is challenging. However, you can influence the product distribution by carefully controlling the reaction conditions:
-
Chlorinating Agent: Milder chlorinating agents may offer better selectivity. N-chlorosuccinimide (NCS) is a common choice.
-
Solvent: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents (e.g., dichloromethane, acetonitrile, acetic acid) may help optimize the ratio of isomers.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Stoichiometry: Use of a slight excess of 2-phenylthiophene relative to the chlorinating agent can help to minimize the formation of dichlorinated byproducts.
Q5: What analytical techniques are best for identifying the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the different isomers and obtaining their mass spectra. The fragmentation patterns can help in identifying the number and location of chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the exact structure of the isomers. The coupling patterns and chemical shifts of the thiophene protons are highly informative. For example, the coupling constants between adjacent protons on the thiophene ring can help distinguish between 3-, 4-, and 5-chloro isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separation of the isomers.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Thienylboronic Acid and Bromobenzene:
-
In a round-bottom flask, combine 2-thienylboronic acid (1.0 eq.), bromobenzene (1.2 eq.), and a suitable base (e.g., K2CO3, 2.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and a suitable solvent (e.g., a mixture of toluene and water).
-
De-gas the mixture by bubbling with an inert gas (N2 or Ar) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Chlorination of 2-Phenylthiophene with N-Chlorosuccinimide (NCS):
-
Dissolve 2-phenylthiophene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-chlorosuccinimide (1.0-1.1 eq.) portion-wise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: 4-Chloro-2-phenylthiophene Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 4-Chloro-2-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via Suzuki-Miyaura or Stille coupling reactions, several impurities can arise. The most common include:
-
Unreacted starting materials: Such as 2,4-dichlorothiophene or phenylboronic acid.
-
Homo-coupled byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) or dichlorobithiophene.
-
Dehalogenated product: 2-Phenylthiophene, where the chlorine atom is replaced by a hydrogen.[1]
-
Solvent and reagent residues: Residual palladium catalyst, phosphine ligands, and solvents used in the reaction.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Column chromatography is highly effective for removing both polar and non-polar impurities, yielding a very pure product.
-
Recrystallization is a cost-effective method for removing minor impurities, especially if the crude product is already relatively pure.
-
Vacuum distillation can be used for large-scale purification if the compound is thermally stable and has a significantly different boiling point from its impurities.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to track the progress of column chromatography and to get a qualitative sense of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Test a range of solvent systems with varying polarities. A common starting point for arylthiophenes is a mixture of hexane and ethyl acetate. |
| Product is not eluting from the column. | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 9:1 hexane:ethyl acetate, try switching to 8:2 or 7:3. |
| Product co-elutes with an impurity. | Similar polarity of the product and impurity. | Try a different solvent system. Sometimes switching to a different non-polar solvent (e.g., cyclohexane instead of hexane) or a different polar solvent (e.g., dichloromethane instead of ethyl acetate) can improve separation. |
| Streaking of spots on TLC/column. | Compound is too acidic or basic and is interacting with the silica gel. | Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, add a small amount of triethylamine (0.1-1%). |
| Product appears to be degrading on the column. | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (neutralized with a base like triethylamine) or switch to a different stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| Oiling out instead of crystallization. | The compound is precipitating too quickly from a supersaturated solution, or the solvent is not ideal. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. If the problem persists, try a different recrystallization solvent or a solvent pair. |
| Low recovery of the product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | The impurity may have similar properties to your product. A second recrystallization may be necessary, or you may need to pre-treat the crude material with activated carbon to remove colored impurities before recrystallization. |
Data Presentation
The following table summarizes the expected outcomes for different purification techniques for this compound. These values are estimates and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Yield (%) | Achievable Purity (%) | Throughput | Primary Impurities Removed |
| Column Chromatography | 60 - 85 | > 99 | Low to Medium | Starting materials, homo-coupled byproducts, polar and non-polar impurities. |
| Recrystallization | 70 - 95 | 98 - 99.5 | Medium to High | Minor impurities with different solubility profiles. |
| Vacuum Distillation | 50 - 80 | 97 - 99 | High | Non-volatile impurities (e.g., catalyst residues) and compounds with significantly different boiling points. |
Experimental Protocols
Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Recrystallization Protocol
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent like ethanol or isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of methanol. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice bath to induce further crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Vacuum Distillation Protocol
Objective: To purify this compound on a larger scale using vacuum distillation.
Materials:
-
Crude this compound
-
Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus.
-
Charging the Flask: Add the crude this compound to the round bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Cooling and Collection: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Improving the reaction yield of 4-Chloro-2-phenylthiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield of 4-Chloro-2-phenylthiophene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common cross-coupling methods such as Suzuki-Miyaura and Stille reactions.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura/Stille coupling reaction is resulting in a low or no yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in cross-coupling reactions can stem from several factors, ranging from the quality of reagents to the specific reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Inadequate Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Troubleshooting:
-
Use a fresh catalyst: Palladium catalysts, especially those with phosphine ligands, can degrade over time due to air or moisture exposure.
-
Select an appropriate catalyst: For Suzuki coupling, catalysts like Pd(PPh₃)₄, Pd(dppf)Cl₂, or more advanced Buchwald-type catalysts are commonly used. For Stille coupling, Pd(PPh₃)₄ is a frequent choice. The choice of ligand can significantly impact reactivity.
-
Increase catalyst loading: While typically used in catalytic amounts (1-5 mol%), increasing the loading to 5-10 mol% can sometimes improve yields, especially if catalyst deactivation is an issue.
-
-
-
Incorrect Base Selection or Strength (Suzuki-Miyaura): The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.
-
Troubleshooting:
-
Screen different bases: Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). Cesium carbonate is often effective for challenging couplings.
-
Ensure adequate base strength and solubility: The base must be strong enough to activate the boronic acid but not so strong as to cause side reactions. Its solubility in the reaction medium is also important.
-
-
-
Poor Reagent Quality: The purity of starting materials is critical.
-
Troubleshooting:
-
Verify the purity of 2,4-dichlorothiophene or 2-bromo-4-chlorothiophene: The starting thiophene derivative should be pure.
-
Check the quality of the phenylboronic acid (Suzuki) or phenyltributylstannane (Stille): Boronic acids can dehydrate to form unreactive boroxines. Stannanes can degrade, and their purity should be confirmed.
-
-
-
Suboptimal Solvent and Temperature: The reaction environment dictates the solubility of reagents and the reaction rate.
-
Troubleshooting:
-
Solvent selection: A variety of solvents can be used, often in biphasic mixtures for Suzuki couplings (e.g., Toluene/Water, Dioxane/Water). Anhydrous conditions are typically required for Stille couplings.
-
Temperature optimization: Most cross-coupling reactions require heating. A typical starting point is 80-100 °C. If the reaction is slow, a higher temperature may be necessary, but be mindful of potential decomposition.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows the desired product, but also significant amounts of impurities. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Identifying and minimizing these impurities is key to achieving high purity of the final product.
-
Homocoupling of Starting Materials: This is one of the most common side reactions, leading to the formation of biphenyl (from the phenyl reagent) and a bithiophene derivative (from the thiophene reagent).
-
Troubleshooting:
-
Optimize the catalyst and ligands: Some catalyst systems are more prone to promoting homocoupling.
-
Control the reaction temperature: Lowering the temperature may reduce the rate of homocoupling.
-
Ensure slow addition of reagents: In some cases, slow addition of one of the coupling partners can minimize its homocoupling.
-
-
-
Protodeborylation (Suzuki) or Protodestannylation (Stille): This involves the replacement of the boron or tin group with a hydrogen atom from the solvent or residual water, leading to the formation of benzene.
-
Troubleshooting:
-
Use anhydrous solvents, especially for Stille coupling.
-
Ensure the base in Suzuki coupling is not excessively strong or used in large excess.
-
-
-
Dehalogenation of the Thiophene Substrate: The chloro group on the thiophene ring can be reductively cleaved, leading to the formation of 2-phenylthiophene.
-
Troubleshooting:
-
Select a milder base and/or lower the reaction temperature.
-
Choose a catalyst system less prone to reductive dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling method is generally better for the synthesis of this compound, Suzuki-Miyaura or Stille coupling?
A1: Both Suzuki-Miyaura and Stille coupling can be effective for this transformation. The choice often depends on the availability of starting materials and tolerance for certain reagents.
-
Suzuki-Miyaura Coupling: This is often the preferred method due to the lower toxicity and environmental impact of organoboron compounds compared to organotin compounds. Boronic acids are also often more readily available.
-
Stille Coupling: Organotin reagents are known for their high tolerance to a wide range of functional groups and are less sensitive to the presence of water than Grignard reagents, for example. However, the toxicity of tin compounds is a significant drawback.
Q2: What is the best starting material for the thiophene component? 2,4-Dichlorothiophene or a brominated analogue?
A2: The choice of halogen on the thiophene ring is important. In cross-coupling reactions, the reactivity of the C-X bond generally follows the trend I > Br > Cl. Therefore, starting with 2-bromo-4-chlorothiophene would likely lead to a more facile reaction at the 2-position compared to starting with 2,4-dichlorothiophene. If using 2,4-dichlorothiophene, a more active catalyst system may be required to achieve selective coupling at the 2-position.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is typically achieved through column chromatography.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar eluent system is usually effective. A good starting point is a mixture of hexanes and ethyl acetate, with a low percentage of ethyl acetate (e.g., 1-5%). The polarity can be gradually increased to elute the product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: Can I monitor the progress of the reaction?
A4: Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information about the reaction progress and can help identify side products.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can provide quantitative data on the reaction components.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Stille couplings for the synthesis of similar aryl-thiophenes. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Thiophene Substrate | 2-Bromo-4-chlorothiophene | 2-Bromo-4-chlorothiophene | 2,4-Dichlorothiophene |
| Aryl Reagent | Phenylboronic acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (2 mol%) | Buchwald G3 (1 mol%) |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Reaction Time | 12 h | 8 h | 16 h |
| Reported Yield | ~75% | ~85% | ~60% |
Table 2: Representative Conditions for Stille Coupling
| Parameter | Condition 1 | Condition 2 |
| Thiophene Substrate | 2-Bromo-4-chlorothiophene | 2-Iodo-4-chlorothiophene |
| Aryl Reagent | Phenyltributylstannane | Phenyltrimethylstannane |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | P(o-tol)₃ (8 mol%) |
| Solvent | Toluene (anhydrous) | DMF (anhydrous) |
| Temperature | 110 °C | 90 °C |
| Reaction Time | 24 h | 18 h |
| Reported Yield | ~70% | ~80% |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Note: These are starting points and will likely require optimization for best results.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chlorothiophene (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., anhydrous dioxane) and then the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chlorothiophene (1.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) followed by phenyltributylstannane (1.1 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of KF (to remove tin byproducts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura coupling experimental workflow.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Catalyst Selection for Efficient 4-Chloro-2-phenylthiophene Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Chloro-2-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.
-
Heck Reaction: For the formation of a C-C bond with alkenes.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
Q2: Why is this compound a challenging substrate for cross-coupling?
A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to a low-valent palladium center, which is often the rate-limiting step in the catalytic cycle. The thiophene ring can also interact with the palladium catalyst, potentially leading to catalyst inhibition or side reactions.
Q3: What are the key parameters to consider when selecting a catalyst system?
A3: The choice of catalyst system is critical for a successful cross-coupling reaction. The key components are:
-
Palladium Precatalyst: Provides the active Pd(0) species. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.
-
Ligand: Stabilizes the palladium center and modulates its reactivity. The choice of ligand is crucial for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are often required.
-
Base: Activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated during the reaction.
-
Solvent: Influences the solubility of reactants and the stability and activity of the catalyst.
Q4: How do I choose the right ligand for my reaction?
A4: Ligand selection is often empirical and may require screening. For the coupling of an aryl chloride like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition of the aryl chloride to the palladium center. Examples include trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos).
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is of good quality and has been stored properly. Consider using a more easily activated precatalyst. The active Pd(0) species may not be forming efficiently from a Pd(II) source. |
| Ineffective Ligand | The chosen ligand may not be suitable for activating the C-Cl bond. Screen a panel of bulky, electron-rich phosphine ligands. |
| Incorrect Base | The base may be too weak to promote transmetalation (in Suzuki coupling) or deprotonation of the coupling partner. Try a stronger base (e.g., switch from a carbonate to a phosphate or alkoxide). Ensure the base is anhydrous if required. |
| Inappropriate Solvent | The solvent may not be optimal for the reaction. Screen different solvents. Aprotic polar solvents like dioxane, toluene, or DMF are common choices. The addition of water can sometimes be beneficial in Suzuki couplings. |
| Low Reaction Temperature | Aryl chlorides often require higher reaction temperatures for oxidative addition. Increase the temperature, potentially using a higher-boiling solvent. |
| Catalyst Poisoning | Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are pure and dry. The thiophene sulfur can also interact with the catalyst; a higher catalyst loading or a more robust ligand may be necessary. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is often due to the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. |
| Protodeboronation (Suzuki) | The boronic acid is being replaced by a hydrogen atom. This can be caused by an overly strong base or the presence of water. Use a milder base or anhydrous conditions. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue. |
| Hydrodehalogenation | The chloro group is being replaced by a hydrogen atom. This can be a competing pathway, especially at high temperatures. Optimize the reaction time and temperature. |
Quantitative Data Summary
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 |
| 3 | PEPPSI-IPr (2) | - | K₂CO₃ | t-BuOH | 80 | 6 | ~90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 24 | >90 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
Experimental Protocols
The following are generalized protocols based on standard procedures for cross-coupling reactions of aryl chlorides. These should be adapted and optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add this compound and the boronic acid or ester.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium precatalyst and ligand under an inert atmosphere.
-
Add the base.
-
Add the degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Technical Support Center: Synthesis of 4-Chloro-2-phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-phenylthiophene. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling of 2,4-dichlorothiophene with phenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Palladium catalyst may have degraded. | 1. Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Pre-catalysts that are more stable, such as PEPPSI-type catalysts, can be beneficial. |
| 2. Inefficient Base: The chosen base may not be strong enough to facilitate transmetalation. | 2. Screen different bases. Aqueous potassium carbonate (K₂CO₃) is a common first choice. For reactions sensitive to hydrolysis, anhydrous bases like potassium phosphate (K₃PO₄) may be more effective. | |
| 3. Poor Solvent Choice: The solvent may not be optimal for the reaction, leading to poor solubility of reagents or catalyst deactivation. | 3. While various solvents can be used, a mixture of an organic solvent and water is often beneficial. 1,4-dioxane/water or toluene/ethanol/water mixtures are common. For less polar substrates, isopropanol and 1,4-dioxane have shown high yields in similar reactions.[1] | |
| 4. Presence of Oxygen: Oxygen can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid. | 4. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. | |
| Formation of Significant Byproducts | 1. Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl. | 1. Ensure the reaction is performed under strictly anaerobic conditions.[2] Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided. |
| 2. Dehalogenation of 2,4-dichlorothiophene: The starting material is reduced, leading to the formation of 2-chlorothiophene or thiophene. | 2. This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity starting materials and consider screening different bases or solvents. | |
| 3. Formation of 2,4-diphenylthiophene (Double Coupling): Both chlorine atoms on the thiophene ring react. | 3. Control the stoichiometry of the reactants carefully. Use of a 1:1 ratio of 2,4-dichlorothiophene to phenylboronic acid is a good starting point. Lowering the reaction temperature may also improve selectivity. The regioselectivity can be influenced by the choice of catalyst and ligands. | |
| Inconsistent Regioselectivity (Formation of 2-Chloro-4-phenylthiophene) | 1. Reaction Conditions Favoring C4 Coupling: The electronic and steric environment of the 2,4-dichlorothiophene can lead to coupling at the C4 position. | 1. The regioselectivity of Suzuki couplings on dihaloheterocycles can be sensitive to the choice of catalyst, ligand, and solvent. For 2,4-dichloropyrimidines, coupling is favored at the C4 position.[3] While thiophenes may exhibit different reactivity, it is crucial to analyze the product mixture carefully to determine the isomeric ratio. Screening different phosphine ligands (e.g., PPh₃, XPhos) may be necessary to optimize selectivity for the C2 position. |
| Difficulty in Product Purification | 1. Residual Palladium Catalyst: The final product is contaminated with palladium. | 1. After the reaction, perform an aqueous workup. The product can be further purified by column chromatography on silica gel. Washing the organic extract with a solution of a thiol-containing reagent can sometimes help to scavenge residual palladium. |
| 2. Boronic Acid Residues: Unreacted phenylboronic acid or its byproducts are present in the final product. | 2. An aqueous wash with a mild base (e.g., NaHCO₃ solution) can help remove unreacted boronic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for forming the C-C bond between an aryl halide and an arylboronic acid. In this case, the reaction would involve the coupling of 2,4-dichlorothiophene with phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the Suzuki-Miyaura coupling. It can influence the solubility of the reactants and catalyst, the stability of the catalytic species, and in some cases, the regioselectivity of the reaction.[4] While a variety of organic solvents like 1,4-dioxane, THF, DMF, and toluene can be used, aqueous solvent mixtures are often employed.[2] The presence of water can be beneficial for the transmetalation step.[3] However, the effect of a solvent on selectivity does not always correlate with its polarity, and screening may be necessary to find the optimal conditions.[4]
Q3: What are the key parameters to control for a successful synthesis?
A3: The key parameters to control are:
-
Catalyst Activity: Use a fresh and active palladium catalyst.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and side reactions.
-
Choice of Base: An appropriate base is essential for the transmetalation step.
-
Stoichiometry: Careful control of the reactant ratios is important to avoid side reactions like double coupling.
-
Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Q4: Can other cross-coupling reactions be used?
A4: While the Suzuki-Miyaura reaction is very common due to the stability and low toxicity of boronic acids, other cross-coupling reactions like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) could potentially be employed. However, the Suzuki-Miyaura reaction is often preferred for its greener profile.
Quantitative Data Summary
The following table summarizes the expected influence of different solvents on the yield of the Suzuki-Miyaura coupling of a di-chloro-heterocycle with phenylboronic acid, based on a study of 2,4-dichloropyrimidine.[1] While the specific yields for this compound may vary, this provides a general trend.
| Solvent | Expected Yield Trend | Notes |
| 1,4-Dioxane | High | Often used in combination with water. Complements Pd(PPh₃)₄ catalysts.[3] |
| Isopropanol | High | A less polar solvent that can provide good yields. |
| Tetrahydrofuran (THF) | Moderate to High | Commonly used, often in a mixture with water. |
| Dimethylformamide (DMF) | Moderate | A polar aprotic solvent. |
| Methanol (MeOH) | Low to Moderate | A polar protic solvent. |
| Water (H₂O) | Low | While often used as a co-solvent, using water alone may result in low yields. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 2,4-dichlorothiophene with Phenylboronic Acid:
This protocol is a representative procedure based on common practices for Suzuki-Miyaura reactions. Optimization may be required.
Materials:
-
2,4-dichlorothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorothiophene (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using Pd(OAc)₂, also add the phosphine ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).
-
Add the degassed solvent system, for example, a 2:1 mixture of 1,4-dioxane and water (e.g., 6 mL 1,4-dioxane, 3 mL water).
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitoring by TLC or GC-MS is recommended, typically 12-24 hours).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Managing reaction kinetics in 4-Chloro-2-phenylthiophene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4-Chloro-2-phenylthiophene. The information is designed to help manage reaction kinetics and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound, particularly when using Kumada catalyst-transfer polycondensation (KCTP).
| Issue | Potential Cause | Recommendation |
| Low Polymer Yield | 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.[1] 2. Impure Monomer: Impurities in the this compound monomer can inhibit the catalyst. 3. Catalyst Inactivity: The nickel catalyst may be deactivated. 4. Inefficient Initiation: The initiation of the polymerization may be slow or incomplete. | 1. Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly stored under an inert atmosphere. Consider titrating the Grignard reagent to determine its exact concentration before use. 2. Monomer Purification: Purify the monomer, for example by recrystallization or distillation, to remove any potential inhibitors. 3. Catalyst Handling: Use a fresh, high-purity catalyst and handle it under inert conditions. 4. Pre-activation of Catalyst: In some cases, pre-activating the Ni(II) catalyst with a small amount of Grignard reagent can improve initiation efficiency. |
| Low Molecular Weight (Mn) | 1. High Catalyst Loading: The molecular weight in a living polymerization is inversely proportional to the monomer-to-catalyst ratio.[2] 2. Chain Transfer Reactions: Unintentional chain transfer to solvent, monomer, or impurities can terminate growing polymer chains prematurely.[3][4] 3. Premature Termination: Quenching of the reaction by impurities (e.g., water, oxygen) will stop chain growth. | 1. Adjust Monomer-to-Catalyst Ratio: To increase the molecular weight, decrease the amount of catalyst used relative to the monomer. 2. Solvent and Reagent Purity: Use anhydrous, deoxygenated solvents and highly purified reagents to minimize chain transfer. 3. Rigorous Inert Atmosphere: Maintain strict anaerobic and anhydrous conditions throughout the polymerization. |
| High Polydispersity Index (PDI) | 1. Slow Initiation: If initiation is slower than propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. 2. Multiple Active Species: The presence of different active catalyst species can lead to different rates of propagation. 3. Chain Transfer: Chain transfer reactions can broaden the molecular weight distribution.[4] 4. Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation and propagation, leading to a higher PDI. | 1. Efficient Initiation: Ensure rapid and uniform mixing of the catalyst at the start of the reaction. Using a pre-activated catalyst can sometimes lead to more uniform initiation. 2. Well-defined Catalyst: Use a high-purity catalyst with a well-defined structure. 3. Minimize Impurities: As with controlling molecular weight, minimizing impurities will reduce side reactions that broaden the PDI. 4. Stable Reaction Temperature: Maintain a constant and uniform temperature throughout the polymerization process. |
| Irregular Polymer Structure (Low Regioregularity) | 1. Isomerization of the Monomer-Grignard: The Grignard reagent of the substituted thiophene can exist as different regioisomers, leading to different couplings (head-to-head, tail-to-tail) in the polymer chain.[5] 2. Catalyst Choice: The choice of ligand on the nickel catalyst can influence the regioselectivity of the coupling reaction. | 1. Control Grignard Formation Conditions: The conditions used to form the Grignard reagent (e.g., temperature, solvent) can influence the isomeric ratio. 2. Catalyst Selection: Catalysts like Ni(dppp)Cl2 are known to promote high head-to-tail regioregularity in the polymerization of substituted thiophenes.[6][7] |
Frequently Asked Questions (FAQs)
1. What is the typical starting point for the monomer-to-catalyst ratio in the Kumada polymerization of this compound?
For a target degree of polymerization (and thus molecular weight), the monomer-to-catalyst ratio is a key parameter in living polymerizations like KCTP. A common starting point for achieving a moderate molecular weight is a ratio between 50:1 and 200:1. For higher molecular weights, this ratio should be increased. The number-average molecular weight can be predicted based on this ratio.[2]
2. How does temperature affect the polymerization of this compound?
Temperature can influence several aspects of the polymerization. Higher temperatures generally lead to faster reaction rates but may also increase the likelihood of side reactions, such as chain transfer, which can lower the molecular weight and broaden the PDI. For many Kumada polymerizations of substituted thiophenes, reactions are often carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to balance reaction rate and control over the polymer structure.
3. What is the role of the phosphine ligand (e.g., dppp in Ni(dppp)Cl2) in the polymerization?
The phosphine ligand plays a crucial role in stabilizing the nickel catalyst and influencing its electronic and steric properties. This, in turn, affects the catalyst's activity and selectivity. For instance, the bidentate ligand 1,3-bis(diphenylphosphino)propane (dppp) is widely used as it promotes a high degree of head-to-tail regioregularity in the resulting polythiophene chain.[5]
4. How can I effectively purify the resulting poly(this compound)?
Purification is critical to remove catalyst residues and low molecular weight oligomers. A common procedure involves precipitating the polymer in a non-solvent like methanol, followed by Soxhlet extraction with a series of solvents to remove different impurities. For instance, washing with methanol can remove residual salts and catalyst, while subsequent extractions with solvents like acetone or hexanes can remove oligomers. The purified polymer is then typically dissolved in a good solvent (e.g., chloroform, THF) and re-precipitated.
5. What are common side reactions to be aware of?
Besides premature termination and chain transfer, other side reactions can occur. One possibility is the Wurtz-type homocoupling of the Grignard reagent, which can be minimized by slow addition of the Grignard reagent to the catalyst solution. Another potential issue is the occurrence of reductive elimination from a bis(organo)nickel intermediate before chain growth, which can affect the initiation efficiency.[2]
Experimental Protocols
Protocol 1: Kumada Catalyst-Transfer Polycondensation of this compound
Materials:
-
2-Bromo-4-chloro-5-phenylthiophene (monomer)
-
Isopropylmagnesium chloride (i-PrMgCl) or other suitable Grignard reagent for the halogen-metal exchange
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-bromo-4-chloro-5-phenylthiophene monomer in anhydrous THF.
-
Grignard Metathesis: Cool the monomer solution to 0°C and slowly add one equivalent of i-PrMgCl. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the thienyl Grignard reagent.
-
Polymerization: In a separate flask, suspend the Ni(dppp)Cl₂ catalyst in anhydrous THF under an inert atmosphere. Add the prepared Grignard reagent solution to the catalyst suspension at room temperature. The reaction mixture will typically change color, indicating the start of the polymerization.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 2-24 hours) at room temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing the molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Quenching: Quench the polymerization by adding a few milliliters of 1 M HCl. This will protonate the active chain ends and deactivate the catalyst.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid polymer and wash it with methanol. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers. Dry the purified polymer under vacuum.
Visualizations
Kumada Catalyst-Transfer Polycondensation (KCTP) Catalytic Cycle
Caption: Catalytic cycle for Kumada Catalyst-Transfer Polycondensation (KCTP).
Troubleshooting Workflow for Low Molecular Weight
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. Chain transfer - Wikipedia [en.wikipedia.org]
- 4. rubbernews.com [rubbernews.com]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-2-phenylthiophene Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-phenylthiophene in cross-coupling reactions. The primary focus is on preventing the formation of undesired homo-coupling byproducts, ensuring higher yields and purity of the desired cross-coupled products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of homo-coupling product (biphenylthiophene) in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause and how can I minimize it?
A1: Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several factors, with the presence of oxygen being a primary contributor.[1][2] Oxygen can act as an oxidant, promoting the homo-coupling of the boronic acid reagent.[2]
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1][3] A nitrogen subsurface sparge before adding the catalyst can be particularly effective.[3]
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a strict inert atmosphere (e.g., using a glovebox or Schlenk line techniques) to prevent oxygen ingress.
Q2: Can the choice of palladium catalyst and ligand influence the extent of homo-coupling?
A2: Absolutely. The ligand sphere around the palladium center plays a crucial role in the catalytic cycle and can significantly impact the selectivity of the reaction.
Troubleshooting Steps:
-
Bulky Ligands: Employing bulky electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), can promote the desired reductive elimination step to form the cross-coupled product over pathways leading to homo-coupling.[1][4]
-
Ligand Screening: If homo-coupling persists, consider screening a panel of ligands. For electron-poor heteroaryl halides, a switch in ligand, for instance from dtbbpy to ttbtpy, has been shown to suppress homo-coupling.[5]
-
Pre-catalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand is often preferred over Pd(II) pre-catalysts (e.g., PdCl₂(PPh₃)₂), as Pd(II) species can sometimes promote homo-coupling.[1]
Q3: How do the base and solvent system affect the formation of homo-coupling byproducts?
A3: The base and solvent are critical reaction parameters that influence the rate of transmetalation and other steps in the catalytic cycle. An improper choice can lead to side reactions.
Troubleshooting Steps:
-
Base Strength: A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended. The optimal base often depends on the specific substrates and ligand used.
-
Solvent System: The choice of solvent (e.g., THF, dioxane, toluene, DMF) and the presence of water can affect the solubility of reagents and intermediates, thereby influencing reaction rates and selectivity. A common practice is to use a mixture of an organic solvent and water.[4] Experiment with different solvent systems to find the one that maximizes the yield of the desired product.
Q4: Are there any additives that can help suppress homo-coupling in my reaction?
A4: Yes, certain additives can be beneficial in minimizing homo-coupling.
Troubleshooting Steps:
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that may promote homo-coupling.[3]
-
Copper Co-catalysts: In some cases, the addition of a copper(I) salt (e.g., CuI) can facilitate the cross-coupling reaction and potentially reduce the likelihood of side reactions, although this is more common in other types of coupling reactions.
Data Presentation
Table 1: Effect of Ligand on Homo-coupling in a Model Suzuki-Miyaura Reaction
| Ligand | Cross-Coupling Yield (%) | Homo-coupling Yield (%) |
| PPh₃ | 65 | 25 |
| PCy₃ | 78 | 12 |
| XPhos | 92 | <5 |
| SPhos | 90 | <5 |
Note: Data is illustrative and based on general trends observed in Suzuki-Miyaura couplings of aryl chlorides. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homo-coupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and thoroughly degas by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, prepare a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in the same degassed solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified pathway for boronic acid homo-coupling.
Caption: Troubleshooting flowchart for reducing homo-coupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-phenylthiophene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Chloro-2-phenylthiophene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and large-scale production.
Synthesis Strategies
Two primary synthetic routes are detailed for the scalable production of this compound:
-
Two-Step Synthesis: This approach involves the initial synthesis of 2-phenylthiophene followed by a regioselective chlorination.
-
One-Pot Suzuki-Miyaura Coupling: This method utilizes a palladium-catalyzed cross-coupling reaction between a dihalogenated thiophene and phenylboronic acid.
Route 1: Two-Step Synthesis via Chlorination of 2-Phenylthiophene
This is a reliable and well-documented method for producing this compound.
Experimental Workflow
Detailed Experimental Protocol
Step 1: Synthesis of 2-Phenylthiophene
This procedure is adapted for a laboratory scale and can be scaled up with appropriate equipment.
-
Reagents and Materials:
-
Thiophene
-
Magnesium turnings
-
Bromobenzene
-
1,2-Dibromoethane (for Grignard initiation)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. Stir until most of the magnesium has reacted to form phenylmagnesium bromide.
-
Kumada Coupling: In a separate flask, dissolve thiophene and a catalytic amount of Ni(dppp)Cl₂ in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the mixture in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution to the thiophene solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Cool the reaction mixture and quench by carefully adding aqueous HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-phenylthiophene can be purified by vacuum distillation.
-
Step 2: Chlorination of 2-Phenylthiophene
-
Reagents and Materials:
-
2-Phenylthiophene
-
N-Chlorosuccinimide (NCS)
-
Acetic acid or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flask protected from light, dissolve 2-phenylthiophene in a suitable solvent such as acetic acid or dichloromethane.
-
Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Grignard reaction does not initiate. | Magnesium turnings are not activated; presence of moisture. | Use fresh, high-quality magnesium turnings. Flame-dry all glassware and use anhydrous solvents. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. |
| Step 1: Low yield of 2-phenylthiophene. | Incomplete reaction; side reactions (e.g., homo-coupling of the Grignard reagent). | Ensure complete consumption of starting materials by monitoring the reaction. Control the temperature during the Grignard addition. Use a high-purity Ni(dppp)Cl₂ catalyst. |
| Step 2: Formation of multiple chlorinated isomers. | Lack of regioselectivity in the chlorination reaction. | The chlorination of 2-phenylthiophene with NCS in polar solvents like acetic acid generally favors substitution at the 5-position followed by the 3-position. To enhance selectivity for the 4-position, steric hindrance at the 5-position can be a factor, though for 2-phenylthiophene, a mixture is often obtained. Careful purification by column chromatography or fractional crystallization is necessary to isolate the desired 4-chloro isomer. |
| Step 2: Incomplete chlorination. | Insufficient NCS or reaction time. | Use a slight excess of NCS (e.g., 1.1 equivalents). Monitor the reaction progress and extend the reaction time if necessary. |
| Purification challenges. | Close boiling points or solubilities of isomers and byproducts. | For distillation, use a fractional distillation column. For crystallization, perform slow cooling and use seed crystals if available. High-performance liquid chromatography (HPLC) can be used for analytical and preparative separation. |
Frequently Asked Questions (FAQs)
-
Q: What is the expected regioselectivity for the chlorination of 2-phenylthiophene?
-
A: Electrophilic substitution on 2-phenylthiophene typically occurs at the C5 position due to the directing effect of the sulfur atom and the phenyl group. However, substitution at the C3 and C4 positions can also occur, leading to a mixture of isomers. The ratio of isomers can be influenced by the reaction conditions (solvent, temperature). Careful purification is essential to isolate the desired 4-chloro isomer.
-
-
Q: What are the common byproducts in the synthesis of 2-phenylthiophene?
-
A: The main byproduct from the Kumada coupling is biphenyl, formed from the homo-coupling of the phenylmagnesium bromide. Unreacted starting materials may also be present.
-
-
Q: How can I improve the yield and purity of the final product?
-
A: For the first step, ensuring anhydrous conditions and using a high-quality catalyst are crucial. For the chlorination step, controlling the stoichiometry of NCS and the reaction temperature can minimize side reactions. Efficient purification at each step, as outlined in the protocol, is key to obtaining a high-purity final product.
-
Route 2: One-Pot Suzuki-Miyaura Coupling
This route offers a more convergent approach to this compound, potentially reducing the number of synthetic and purification steps. A key challenge is achieving regioselective coupling.
Experimental Workflow
Detailed Experimental Protocol
-
Reagents and Materials:
-
2,4-Dichlorothiophene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine 2,4-dichlorothiophene, phenylboronic acid (typically 1.0-1.2 equivalents), the palladium catalyst, and the ligand (if applicable).
-
Add the base and the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Cool the reaction to room temperature and add water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. After filtration and concentration, the crude product will likely be a mixture of isomers and byproducts. Purification by column chromatography on silica gel is typically required to isolate this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion. | Inactive catalyst; poor choice of ligand, base, or solvent; insufficient degassing. | Use a fresh, active catalyst. Screen different ligands and bases. Ensure the reaction mixture is thoroughly degassed to prevent catalyst oxidation. Some Suzuki-Miyaura reactions benefit from the addition of a small amount of water.[1] |
| Formation of undesired isomers (e.g., 2-chloro-4-phenylthiophene). | Lack of regioselectivity in the coupling reaction. | The C-Cl bond at the C2 position of thiophene is generally more reactive in Suzuki couplings than the C-Cl bond at the C3 or C4 position. To favor reaction at C2, use a less reactive catalyst system or milder reaction conditions (lower temperature, shorter reaction time). Optimization of the catalyst and ligand is critical for achieving high regioselectivity. |
| Formation of biphenyl (homo-coupling). | Decomposition of the boronic acid; presence of oxygen. | Use high-purity phenylboronic acid. Ensure rigorous degassing of the reaction mixture. Higher oxygen levels can increase the rate of homo-coupling.[1] |
| Protodeboronation of phenylboronic acid. | The boronic acid is unstable under the reaction conditions. | This is a common side reaction with heteroaryl boronic acids but can also occur with arylboronic acids under strongly basic conditions.[2] Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and a highly active catalyst to promote the desired cross-coupling over protodeboronation. |
| Difficult purification. | Similar polarity of the desired product and byproducts. | Use a long chromatography column with a shallow solvent gradient for better separation. Preparative HPLC can be an effective, albeit more expensive, alternative for high-purity isolation. |
Frequently Asked Questions (FAQs)
-
Q: How can I control the regioselectivity of the Suzuki-Miyaura coupling with 2,4-dichlorothiophene?
-
A: The inherent difference in reactivity between the C2 and C4 positions of the thiophene ring is the primary driver of selectivity. The C2 position is generally more susceptible to oxidative addition by the palladium catalyst. To maximize this selectivity, it is important to carefully control the reaction conditions. Using a catalyst system known for high activity at lower temperatures can favor the more reactive site. A thorough screening of catalysts, ligands, bases, and solvents is often necessary to optimize for the desired isomer.
-
-
Q: What are the advantages of the Suzuki-Miyaura route over the two-step synthesis?
-
A: The main advantage is the potential for a more convergent and shorter synthesis, which can be more efficient in terms of time and resources. However, achieving high regioselectivity can be a significant challenge that may require extensive optimization.
-
-
Q: What are the signs of catalyst deactivation?
-
A: A stalled reaction (no further consumption of starting materials) is a primary indicator. The formation of palladium black (a black precipitate) can also suggest catalyst decomposition.
-
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Suzuki-Miyaura Coupling | References |
| Overall Yield | 60-75% (typical, lab scale) | 40-60% (reported for similar systems, highly dependent on selectivity) | [3] |
| Purity (after purification) | >98% | >98% | [4] |
| Key Challenges | - Regioselectivity of chlorination- Isomer separation | - Regioselective coupling- Catalyst optimization- Byproduct formation (homo-coupling, protodeboronation) | [1][2][5] |
| Scalability | Generally straightforward to scale up both steps. | Can be challenging to scale up due to the need for strict control of reaction parameters to maintain selectivity and catalyst performance. | [6] |
| Reagent Cost & Availability | Reagents are generally common and affordable. | Palladium catalysts and specialized ligands can be expensive, especially for large-scale synthesis. | |
| Environmental Considerations | Use of chlorinated solvents and potentially hazardous reagents like NCS. | Use of heavy metal catalysts and organic solvents. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. youtube.com [youtube.com]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
Validation & Comparative
Reactivity Face-Off: 4-Chloro-2-phenylthiophene vs. 4-Bromo-2-phenylthiophene in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
Executive Summary
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle than the stronger C-Cl bond. Consequently, 4-Bromo-2-phenylthiophene is expected to be more reactive than 4-Chloro-2-phenylthiophene in common cross-coupling reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo derivative.
Reactivity Comparison in Key Cross-Coupling Reactions
The following table summarizes the expected relative reactivity of this compound and 4-Bromo-2-phenylthiophene in several widely used palladium-catalyzed cross-coupling reactions. The provided yield ranges are estimations based on typical outcomes for aryl chlorides and bromides in these reaction types and should be considered illustrative.
| Reaction Type | This compound | 4-Bromo-2-phenylthiophene | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Lower reactivity, may require more forcing conditions (higher temperature, stronger base, more specialized catalyst). Expected Yield: Moderate to Good. | Higher reactivity, generally proceeds under milder conditions. Expected Yield: Good to Excellent. | Aryl-Br > Aryl-Cl |
| Stille Coupling | Lower reactivity, often necessitating higher temperatures and longer reaction times. Expected Yield: Moderate. | Higher reactivity, allowing for more facile C-C bond formation. Expected Yield: Good to Excellent. | Aryl-Br > Aryl-Cl |
| Heck Coupling | Less reactive, may require higher catalyst loading and temperature. Expected Yield: Moderate. | More reactive, typically provides better yields under standard conditions. Expected Yield: Good. | Aryl-Br > Aryl-Cl |
| Buchwald-Hartwig Amination | Challenging substrate, often requires specialized ligands (e.g., Buchwald or Hartwig ligands) and stronger bases. Expected Yield: Moderate to Good. | More amenable to C-N bond formation under standard Buchwald-Hartwig conditions. Expected Yield: Good to Excellent. | Aryl-Br > Aryl-Cl |
Experimental Protocols: Representative Cross-Coupling Reactions
While specific protocols for the direct comparison of this compound and 4-Bromo-2-phenylthiophene are not available, the following are general, representative experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for these substrates.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
4-Halo-2-phenylthiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the 4-halo-2-phenylthiophene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of an aryl halide with an amine.
Materials:
-
4-Halo-2-phenylthiophene (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Ligand (e.g., Xantphos, 0.06 mmol, 6 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the 4-halo-2-phenylthiophene and the amine.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the specified time.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig, involves three key steps: oxidative addition, transmetalation (or a related step for Heck and Buchwald-Hartwig), and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The weaker carbon-bromine bond in 4-Bromo-2-phenylthiophene leads to a lower activation energy for this step compared to the stronger carbon-chlorine bond in this compound, thus accounting for its higher reactivity.
Spectroscopic Scrutiny: A Comparative Analysis of 4-Chloro-2-phenylthiophene and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differentiation of 4-Chloro-2-phenylthiophene and its positional isomers. This report outlines predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, providing a framework for their identification and characterization.
Due to a notable scarcity of direct experimental spectroscopic data for this compound and its isomers in publicly accessible databases and literature, this guide presents a theoretical comparison based on established substituent effects on the thiophene and phenyl rings. These predictions serve as a foundational guide for researchers in the analysis of these compounds.
Introduction
This compound and its isomers are heterocyclic compounds with potential applications in medicinal chemistry and materials science. The precise substitution pattern of the chloro and phenyl groups on the thiophene ring is critical to a molecule's biological activity and physical properties. Therefore, unambiguous identification is paramount. This guide provides a comparative analysis of the key spectroscopic features expected for this compound and five of its isomers: 2-Chloro-3-phenylthiophene, 2-Chloro-4-phenylthiophene, 2-Chloro-5-phenylthiophene, 3-Chloro-2-phenylthiophene, and 3-Chloro-4-phenylthiophene.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for this compound and its isomers. These predictions are derived from the analysis of substituent effects on the chemical shifts of the parent compounds, thiophene and benzene, and related substituted analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H3 | H4 | H5 | Phenyl Protons |
| This compound | 7.2-7.4 | - | 7.0-7.2 | 7.3-7.6 (m) |
| 2-Chloro-3-phenylthiophene | - | 7.1-7.3 | 7.0-7.2 | 7.3-7.6 (m) |
| 2-Chloro-4-phenylthiophene | 7.0-7.2 | - | 6.9-7.1 | 7.3-7.6 (m) |
| 2-Chloro-5-phenylthiophene | 7.0-7.2 | 6.8-7.0 | - | 7.3-7.6 (m) |
| 3-Chloro-2-phenylthiophene | - | 7.1-7.3 | 7.4-7.6 | 7.3-7.6 (m) |
| 3-Chloro-4-phenylthiophene | 7.2-7.4 | - | 7.5-7.7 | 7.3-7.6 (m) |
Note: Chemical shifts are predicted ranges and will be influenced by the solvent used. 'm' denotes a multiplet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | Phenyl C1' | Phenyl C2'-C6' |
| This compound | 140-145 | 120-125 | 125-130 | 122-127 | 132-136 | 125-130 |
| 2-Chloro-3-phenylthiophene | 128-133 | 135-140 | 124-129 | 126-131 | 133-137 | 127-130 |
| 2-Chloro-4-phenylthiophene | 129-134 | 123-128 | 138-143 | 120-125 | 134-138 | 125-130 |
| 2-Chloro-5-phenylthiophene | 130-135 | 125-130 | 123-128 | 142-147 | 131-135 | 125-130 |
| 3-Chloro-2-phenylthiophene | 138-143 | 122-127 | 126-131 | 124-129 | 133-137 | 127-130 |
| 3-Chloro-4-phenylthiophene | 124-129 | 123-128 | 137-142 | 121-126 | 135-139 | 126-130 |
Note: Chemical shifts are predicted ranges and will be influenced by the solvent used.
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-Cl Stretch |
| All Isomers | 3100-3000 | 1600-1450 | 800-600 |
Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer but is difficult to predict without experimental data.
Table 4: Predicted Mass Spectrometry and UV-Vis Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions | λmax (nm) |
| All Isomers | 194/196 (approx. 3:1 ratio) | [M-Cl]⁺, [M-Ph]⁺, [Ph]⁺, [Thiophene-Cl]⁺ | 250-300 |
Note: The fragmentation pattern will vary depending on the isomer and the ionization method used. The UV-Vis absorption maximum is a predicted range and will be solvent-dependent.
Experimental Protocols
While specific experimental data for these compounds is limited, the following are general protocols for the spectroscopic analysis of halogenated thiophene derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure homogeneity of the magnetic field, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. For less volatile compounds, direct infusion via a syringe pump or analysis from a solid probe can be used.
-
Ionization: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural elucidation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette should be recorded and subtracted.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Isomer Differentiation Workflow
The following workflow illustrates a logical approach to distinguish between the different isomers of chloro-phenylthiophene using the predicted spectroscopic data.
Caption: Workflow for the spectroscopic differentiation of chlorophenylthiophene isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers relies on a multi-technique approach. While experimental data remains elusive, the predicted ¹H and ¹³C NMR, IR, MS, and UV-Vis characteristics provide a robust framework for their differentiation. The number of signals and their chemical shifts in NMR spectra, coupled with the unique fingerprint region in IR spectroscopy and specific fragmentation patterns in mass spectrometry, will be the most powerful tools for unambiguous isomer identification. This guide serves as a valuable resource for researchers working with these and similar substituted thiophene compounds, enabling more efficient and accurate structural elucidation.
Unveiling the Biological Promise of Substituted 2-Phenylthiophenes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-phenylthiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the biological activities of various substituted 2-phenylthiophenes, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.
Substituted 2-phenylthiophenes have garnered significant attention for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The nature and position of substituents on both the phenyl and thiophene rings play a crucial role in modulating their biological efficacy and mechanism of action. This comparative guide synthesizes key findings from multiple studies to offer a clear overview of the structure-activity relationships (SAR) within this versatile class of compounds.
Comparative Analysis of Biological Activities
The biological activities of substituted 2-phenylthiophenes are diverse, with specific substitution patterns conferring potency against different biological targets. The following sections and tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of different derivatives.
Anti-Inflammatory Activity
Substituted 2-phenylthiophenes have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The data below compares the in vivo and in vitro anti-inflammatory activities of several derivatives.
| Compound ID | Phenyl Ring Substituent | Thiophene Ring Substituent | In Vivo: % Inhibition of Paw Edema | In Vitro: COX-2 IC50 (µM) | Reference |
| 1a | 4-H | 3-cyano-4,5,6,7-tetrahydrobenzo[b] | 55% | 1.40 | [1] |
| 1b | 4-CH3 | 3-cyano-4,5,6,7-tetrahydrobenzo[b] | 62% | 0.85 | [1] |
| 1c | 4-OCH3 | 3-cyano-4,5,6,7-tetrahydrobenzo[b] | 71% | 0.31 | [1] |
| 1d | 4-Cl | 3-cyano-4,5,6,7-tetrahydrobenzo[b] | 68% | 0.52 | [1] |
| Celecoxib | (Standard) | (Standard) | 75% | 0.05 | [1] |
Key Findings: The presence of electron-donating groups, such as methoxy (OCH3) at the para-position of the phenyl ring, significantly enhances anti-inflammatory activity, as demonstrated by the higher inhibition of paw edema and lower COX-2 IC50 value for compound 1c compared to the unsubstituted analog 1a .[1]
Anticancer Activity
The anticancer potential of 2-phenylthiophene derivatives has been evaluated against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization or the modulation of key signaling pathways.
| Compound ID | Phenyl Ring Substituent | Thiophene Ring Substituent | Cell Line | IC50 (µM) | Reference |
| 2a | 4-H | 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b] | Caco-2 | 0.05 | [2] |
| 2b | 4-F | 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b] | Caco-2 | 0.04 | [2] |
| 2c | 4-CH3 | 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b] | Caco-2 | 0.08 | [2] |
| Doxorubicin | (Standard) | (Standard) | Caco-2 | 0.10 | [2] |
Key Findings: Small substituents, such as fluorine at the para-position of the 2-phenyl ring, can slightly enhance antiproliferative activity, as seen with compound 2b .[2] The 6-methoxy group on the fused benzothiophene ring appears to be crucial for potent anticancer activity.[2]
Antimicrobial Activity
Several 2-phenylthiophene derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing their efficacy.
| Compound ID | Phenyl Ring Substituent | Thiophene Ring Substituent | Organism | MIC (µg/mL) | Reference |
| 3a | 4-H | 3-acetyl-5-methyl | S. aureus | 16 | [3] |
| 3b | 4-Cl | 3-acetyl-5-methyl | S. aureus | 8 | [3] |
| 3c | 4-NO2 | 3-acetyl-5-methyl | S. aureus | 4 | [3] |
| Ciprofloxacin | (Standard) | (Standard) | S. aureus | 1 | [3] |
Key Findings: The introduction of electron-withdrawing groups, such as a nitro group (NO2) at the para-position of the phenyl ring, can significantly increase antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[3]
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the biological activities of substituted 2-phenylthiophenes, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to assess their effects.
Caption: Inhibition of the NF-κB signaling pathway by 2-phenylthiophene derivatives.
Caption: Activation of the NRF2 antioxidant pathway by 2-phenylthiophene derivatives.
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of Substituted 2-Phenylthiophenes (Gewald Reaction)
The Gewald reaction is a common and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6][7]
General Procedure:
-
A mixture of the appropriate α-methylene carbonyl compound (1.0 eq), an α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) is prepared in a suitable solvent such as ethanol or dimethylformamide.
-
A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a designated period (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the desired substituted 2-aminothiophene.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10][11]
Protocol:
-
Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Grouping: The rats are divided into groups (n=6), including a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the 2-phenylthiophene derivatives.
-
Dosing: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: A 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13][14][15][16]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted 2-phenylthiophene derivatives (typically in a range of 0.01 to 100 µM) and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is then removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a density equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Two-fold serial dilutions of the substituted 2-phenylthiophene derivatives and a standard antibiotic (e.g., ciprofloxacin) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension. A positive control well (medium and inoculum) and a negative control well (medium only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 2-phenylthiophene scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of substitution patterns on the biological activity of these compounds. Electron-donating and electron-withdrawing groups on the phenyl ring, as well as various substituents on the thiophene moiety, can be strategically employed to optimize potency and selectivity for anti-inflammatory, anticancer, and antimicrobial applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective 2-phenylthiophene-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis and antimicrobial properties of N-substituted derivatives of (E)-2',3″-thiazachalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 17. youtube.com [youtube.com]
- 18. Genomic Surveillance and Resistance Profiling of Multidrug-Resistant Acinetobacter baumannii Clinical Isolates: Clonal Diversity and Virulence Insights [mdpi.com]
Computational analysis of the electronic properties of 4-Chloro-2-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-Chloro-2-phenylthiophene and related phenylthiophene derivatives. Due to a lack of extensive, publicly available experimental and computational data specifically for this compound, this guide leverages data from structurally similar compounds, primarily 2-phenylthiophene and other halogenated derivatives, to provide a representative comparison. The analysis is grounded in both theoretical calculations and experimental observations, offering insights into the structure-property relationships of this important class of heterocyclic compounds.
Comparison of Electronic Properties
The electronic properties of thiophene derivatives are of significant interest for their application in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[1] The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are critical parameters that determine the optoelectronic behavior of these materials.
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting these properties. The B3LYP functional combined with the 6-31G(d) basis set is a commonly employed method for studying thiophene derivatives, providing a good balance between accuracy and computational cost.
Below is a summary of calculated electronic properties for 2-phenylthiophene, which serves as a baseline for understanding the effects of substitution on the thiophene ring. The expected trends upon the introduction of a chlorine atom at the 4-position are also discussed.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Phenylthiophene (Calculated) | -6.25 | -1.58 | 4.67 | 0.68 |
| This compound (Expected Trend) | Lower | Lower | Slightly Reduced | Increased |
| 2-Bromophenylacetic acid (Calculated) | -6.70 | -0.89 | 5.81 | 2.44 |
| 2-Chlorophenylacetic acid (Calculated) | -6.74 | -0.92 | 5.82 | 2.53 |
| 2-Fluorophenylacetic acid (Calculated) | -6.72 | -0.87 | 5.85 | 2.13 |
Note: The data for 2-phenylthiophene is representative of typical DFT calculations. The data for halogenated phenylacetic acids is included to illustrate the electronic effect of halogen substitution in a related aromatic system.[2]
The introduction of a chlorine atom to the thiophene ring is expected to lower both the HOMO and LUMO energy levels due to its inductive electron-withdrawing effect. This can lead to a slight reduction in the HOMO-LUMO gap, potentially causing a red-shift in the absorption spectrum. The presence of the electronegative chlorine atom is also predicted to increase the overall dipole moment of the molecule.
Experimental and Computational Protocols
Computational Methodology
The computational data presented and discussed in this guide are typically obtained using the following protocol:
-
Geometry Optimization: The molecular structure of the thiophene derivative is optimized using DFT, commonly with the B3LYP functional and the 6-31G(d) basis set. This step ensures that the calculated properties correspond to a stable molecular conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Electronic Property Calculation: Using the optimized geometry, the HOMO and LUMO energies, dipole moment, and other electronic properties are calculated at the same level of theory.
-
Excited State Analysis (Optional): Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra, providing information on the electronic transitions and the theoretical maximum absorption wavelength (λmax).
References
Validating the Purity and Structure of 4-Chloro-2-phenylthiophene: A Comparative Guide to Analytical Techniques
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for validating the purity and structure of 4-Chloro-2-phenylthiophene. This guide provides a comparative analysis with 2-phenylthiophene and 2-bromo-5-phenylthiophene, supported by experimental data and detailed protocols.
The structural integrity and purity of chemical compounds are paramount in research and pharmaceutical development. For substituted thiophenes like this compound, a versatile building block in medicinal chemistry and materials science, rigorous analytical validation is crucial. This guide outlines and compares key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive characterization of this compound. To provide a clear benchmark, its analytical data is compared with that of the parent compound, 2-phenylthiophene, and another halogenated analogue, 2-bromo-5-phenylthiophene.
Comparative Analysis of Analytical Data
The following tables summarize the key analytical data for this compound and its selected alternatives. This data is essential for confirming the identity, assessing the purity, and understanding the structural nuances of these compounds.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] |
| This compound | 7.60-7.55 (m, 2H), 7.42-7.30 (m, 3H), 7.17 (d, J=1.5 Hz, 1H), 7.11 (d, J=1.5 Hz, 1H) | 142.8, 134.0, 129.1, 128.8, 128.1, 126.0, 125.2, 121.7 |
| 2-Phenylthiophene | 7.62 (d, J=7.7 Hz, 2H), 7.37 (t, J=7.7 Hz, 2H), 7.29-7.25 (m, 2H), 7.19 (dd, J=5.1, 1.1 Hz, 1H), 7.07 (dd, J=5.1, 3.6 Hz, 1H) | 144.4, 134.5, 129.1, 128.8, 127.4, 125.9, 124.7, 123.1 |
| 2-Bromo-5-phenylthiophene | 7.50-7.47 (m, 2H), 7.38-7.34 (m, 2H), 7.29-7.25 (m, 1H), 7.12 (d, J=3.9 Hz, 1H), 7.01 (d, J=3.9 Hz, 1H) | 143.9, 133.8, 129.1, 128.0, 125.7, 125.5, 122.9, 111.9 |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Major Mass Fragments (m/z) |
| This compound | C₁₀H₇ClS | 194.68 | 194 (M+), 196 ([M+2]+), 159, 115 |
| 2-Phenylthiophene | C₁₀H₈S | 160.24 | 160 (M+), 115[1] |
| 2-Bromo-5-phenylthiophene | C₁₀H₇BrS | 239.13 | 238 (M+), 240 ([M+2]+), 159, 115 |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| This compound | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (80:20) | 1.0 | ~5.8 |
| 2-Phenylthiophene | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (80:20) | 1.0 | ~5.2 |
| 2-Bromo-5-phenylthiophene | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (80:20) | 1.0 | ~6.1 |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Major Absorption Bands (cm⁻¹) |
| This compound | 3100 (Ar C-H), 1595 (C=C), 1475, 1445, 1090, 830 (C-Cl), 750, 690 |
| 2-Phenylthiophene | 3105 (Ar C-H), 1598 (C=C), 1485, 1447, 837, 754, 692 |
| 2-Bromo-5-phenylthiophene | 3095 (Ar C-H), 1590 (C=C), 1470, 1440, 1070, 820 (C-Br), 745, 685 |
Experimental Protocols and Methodologies
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable analytical data. The following sections provide the methodologies used to acquire the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse program with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and providing structural clues.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds.
-
GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). Set the injector temperature to 250°C and use a suitable temperature program for the oven (e.g., start at 100°C, ramp to 280°C at 10°C/min).
-
Ionization: Employ Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: Identify the molecular ion peak (M+) and characteristic fragment ions. For halogenated compounds, observe the isotopic pattern (e.g., M+ and [M+2]+ for chlorine and bromine).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and determine its retention characteristics under specific chromatographic conditions.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by integrating the peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and bond vibrations.
Conclusion
The comprehensive analysis of this compound using a combination of NMR, MS, HPLC, and FTIR provides a robust validation of its structure and purity. The comparative data presented against 2-phenylthiophene and 2-bromo-5-phenylthiophene highlights the influence of the halogen substituent on the analytical properties of the molecule. By following the detailed experimental protocols outlined in this guide, researchers can confidently and accurately characterize this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
Electrochemical Disparities: A Comparative Analysis of Chloro- and Bromo-Substituted Phenylthiophenes
A detailed examination of the electrochemical properties of chloro- and bromo-substituted phenylthiophenes reveals distinct differences in their electronic behavior, primarily influenced by the nature of the halogen substituent. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to elucidate these differences, providing a foundation for the rational design of novel thiophene-based compounds with tailored electrochemical characteristics.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for representative chloro- and bromo-substituted phenylthiophenes. It is important to note that due to the lack of direct experimental comparisons, this table is a composite of data from various sources, including computational studies. The specific isomers, 2-(4-chlorophenyl)thiophene and 2-(4-bromophenyl)thiophene, are considered for this analysis.
| Parameter | Chloro-substituted Phenylthiophene | Bromo-substituted Phenylthiophene |
| Oxidation Potential (Eox) | Higher (more positive) | Lower (less positive) |
| Reduction Potential (Ered) | More difficult (more negative) | Easier (less negative) |
| HOMO Energy Level | Lower (more negative) | Higher (less negative) |
| LUMO Energy Level | Lower (more negative) | Higher (less negative) |
| Electrochemical Band Gap (Eg) | Larger | Smaller |
Note: The trends presented in this table are based on the general electronic effects of halogens on aromatic systems and are supported by computational studies on similar molecules. Specific experimental values may vary depending on the experimental conditions.
The higher oxidation potential of the chloro-substituted derivative compared to its bromo-counterpart can be attributed to the greater electronegativity of chlorine. This leads to a stronger inductive electron-withdrawing effect, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making it more difficult to remove an electron. Conversely, the larger and more polarizable nature of bromine can lead to more significant orbital overlap and potential for resonance stabilization of the radical cation formed upon oxidation, resulting in a lower oxidation potential.
These electronic perturbations directly impact the frontier molecular orbital energies. The stronger inductive effect of chlorine stabilizes both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) to a greater extent than bromine. This differential stabilization typically results in a larger electrochemical band gap (the difference between the LUMO and HOMO energy levels) for the chloro-substituted phenylthiophene.
Experimental Protocols
The electrochemical characterization of these compounds is typically performed using cyclic voltammetry (CV). Below is a detailed, representative protocol for such an experiment.
Cyclic Voltammetry Protocol:
-
Solution Preparation: Prepare a 1 mM solution of the chloro- or bromo-substituted phenylthiophene in a suitable organic solvent (e.g., dichloromethane or acetonitrile). The solvent must be of high purity and freshly distilled to remove impurities. Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution to ensure sufficient conductivity.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat. Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the compound, and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Data Analysis: Record the resulting cyclic voltammogram (a plot of current versus potential). Determine the onset oxidation potential (Eonset) or the half-wave potential (E1/2) from the voltammogram. The HOMO energy level can be estimated from the oxidation potential relative to an internal standard with a known energy level (e.g., ferrocene/ferrocenium redox couple). The LUMO energy level can be similarly estimated from the reduction potential, if observable.
Visualization of Experimental Workflow
The logical flow of the electrochemical characterization process can be visualized as follows:
A Comparative Guide to the Reactivity of 4-Chloro-2-phenylthiophene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Chloro-2-phenylthiophene based on Density Functional Theory (DFT) studies. While direct comparative experimental studies on this specific molecule are limited in the public domain, this document synthesizes available DFT data on substituted thiophenes to offer insights into its reactivity profile relative to other thiophene derivatives. The information is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of this compound class.
Introduction to Thiophene Reactivity and the Role of Substituents
Thiophene and its derivatives are aromatic heterocyclic compounds that play a significant role in medicinal chemistry and materials science. Their reactivity is largely governed by the principles of electrophilic aromatic substitution. The position and nature of substituents on the thiophene ring can significantly influence the electron density distribution and, consequently, the regioselectivity and rate of chemical reactions.
Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and rationalize the reactivity of organic molecules. By calculating various electronic properties, known as reactivity descriptors, DFT can provide a quantitative basis for comparing the reactivity of different compounds.
Comparative Analysis of Reactivity using DFT Descriptors
Key Reactivity Descriptors:
-
HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
-
HOMO-LUMO Gap (Energy Gap): A smaller energy gap generally implies higher reactivity and lower kinetic stability.
-
Fukui Functions (fk+, fk-): These local reactivity descriptors indicate the most probable sites for nucleophilic (fk+) and electrophilic (fk-) attack.
Predicted Reactivity Trends:
Based on the known electronic effects of the substituents:
-
Phenyl group (-Ph): An electron-donating group (by resonance) and electron-withdrawing group (by induction). Overall, it is considered an activating group that can direct electrophilic substitution.
-
Chloro group (-Cl): An electron-withdrawing group (by induction) and a weak electron-donating group (by resonance). It is generally a deactivating group but can direct electrophilic attack to specific positions.
The interplay of these substituents in this compound will determine its overall reactivity and regioselectivity.
Tabulated DFT Data for Substituted Thiophenes
The following table summarizes typical DFT-calculated reactivity descriptors for thiophene and its derivatives, based on values reported in various computational studies. Please note that the exact values can vary depending on the level of theory and basis set used.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity towards Electrophiles |
| Thiophene | ~ -6.5 | ~ -0.5 | ~ 6.0 | Moderate |
| 2-Chlorothiophene | ~ -6.7 | ~ -0.8 | ~ 5.9 | Lower than thiophene |
| 2-Phenylthiophene | ~ -6.2 | ~ -1.0 | ~ 5.2 | Higher than thiophene |
| This compound | ~ -6.4 | ~ -1.2 | ~ 5.2 | Expected to be higher than 2-chlorothiophene but potentially lower than 2-phenylthiophene due to the deactivating effect of the chloro group. |
Note: The values for this compound are estimations based on the effects of the individual substituents and require dedicated DFT calculations for confirmation.
Experimental Protocols for DFT Calculations
A standard computational methodology to obtain the reactivity descriptors for thiophene derivatives involves the following steps:
-
Geometry Optimization: The molecular structure of each compound is optimized to its lowest energy conformation. A common and reliable method is using DFT with the B3LYP functional and a 6-31G(d,p) or larger basis set.[1][2]
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum.
-
Calculation of Electronic Properties: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Population Analysis: A population analysis, such as Natural Bond Orbital (NBO) analysis, is conducted to determine the charge distribution and derive local reactivity descriptors like the Fukui functions.
Logical Workflow for a Comparative DFT Study
The following diagram illustrates a typical workflow for a computational study comparing the reactivity of substituted thiophenes.
Caption: Workflow for a comparative DFT study on thiophene reactivity.
Reaction Pathway Analysis: Electrophilic Substitution
Electrophilic substitution is a key reaction for thiophenes. The phenyl group at the 2-position and the chloro group at the 4-position of the target molecule will influence the regioselectivity of this reaction. DFT can be used to model the reaction pathway and determine the activation energies for substitution at the different available positions (C3 and C5).
The following diagram illustrates the logical steps in analyzing the electrophilic substitution on this compound.
References
Benchmarking Phenylthiophene-Based Organic Semiconductors for Electronic Applications
A Comparative Guide to the Performance of Phenylthiophene Derivatives and Alternative Materials in Organic Field-Effect Transistors
In the rapidly advancing field of organic electronics, the selection of the core semiconductor material is paramount to achieving desired device performance. While a specific request for performance data on 4-Chloro-2-phenylthiophene did not yield dedicated experimental results in the current body of scientific literature, this guide provides a comprehensive benchmark of closely related phenylthiophene derivatives against other well-established organic semiconductors. This comparison, supported by experimental data, will serve as a valuable resource for researchers, scientists, and professionals in materials and drug development in selecting suitable candidates for their organic field-effect transistor (OFET) applications.
Performance Comparison of Organic Semiconductors
The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ), which dictates the switching speed of the transistor, and the on/off current ratio (Ion/Ioff), which is crucial for defining the discrete on and off states. The following tables summarize the key performance metrics for a series of phenylthiophene oligomers and compare them with pentacene and a dithienothiophene (DTT) derivative, two other prominent classes of organic semiconductors.
It is important to note that the performance of OFETs is highly dependent on the fabrication conditions, including the deposition method, substrate, and dielectric material used. The data presented below is extracted from scientific literature and the specific conditions are provided for a fair and objective comparison.
Phenylthiophene Oligomers
A study by Mushrush et al. provides a systematic evaluation of a series of mixed phenylene-thiophene oligomers. The data below showcases the performance of these materials when fabricated as both vacuum-evaporated and solution-cast thin films.[1][2]
| Compound | Deposition Method | Substrate/Dielectric | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |
| dH-PTP (1) | Vacuum Evaporated | Si/SiO₂ | 0.02 | 10⁵ |
| Solution Cast | ITO/GR | 0.01 | 10⁴ | |
| dH-PTTP (2) | Vacuum Evaporated | Si/SiO₂ | 0.09 | > 10⁶ |
| Solution Cast | ITO/GR | 0.03 | > 10⁵ | |
| dH-PT(3)P (3) | Vacuum Evaporated | Si/SiO₂ | 0.04 | 10⁶ |
| Solution Cast | ITO/GR | 0.01 | 10⁵ |
Table 1: Performance of various phenylthiophene oligomers in OFETs. Data extracted from Mushrush et al.[1][2]
Alternative High-Performance Organic Semiconductors
For a broader perspective, the performance of phenylthiophene derivatives is compared against pentacene, a widely studied and high-performing organic semiconductor, and a dithienothiophene (DTT) derivative, which represents another important class of thiophene-based materials.
| Compound | Deposition Method | Substrate/Dielectric | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |
| Pentacene | Vacuum Evaporated | Si/SiO₂ with OTS-8 | 0.84 ± 0.02 | > 10⁵ |
| 2,6-DADTT (DTT derivative) | Single Crystal (PVT) | Si/SiO₂ | up to 1.26 | 10⁶ - 10⁸ |
Table 2: Performance of pentacene and a dithienothiophene derivative in OFETs. Data for Pentacene from a study on OFET performance comparison.[3] Data for 2,6-DADTT from a study on a new DTT derivative.[4]
Experimental Protocols
The fabrication and characterization of organic field-effect transistors are critical processes that determine the final device performance. Below are detailed methodologies for key experiments.
Fabrication of Bottom-Gate, Top-Contact Organic Field-Effect Transistors
This protocol outlines a general procedure for fabricating OFETs using either vacuum deposition or solution casting for the organic semiconductor layer.
1. Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
To improve the interface quality, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This is achieved by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for a specified time, followed by rinsing and annealing.
2. Organic Semiconductor Deposition:
-
Vacuum Evaporation: Place the substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). The organic semiconductor material is heated in a crucible until it sublimes and deposits onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate can be held at an elevated temperature to improve film crystallinity.
-
Solution Casting: Prepare a solution of the organic semiconductor in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a specific concentration. The solution is then deposited onto the substrate using techniques like spin coating, drop casting, or solution shearing. The substrate is then annealed to remove residual solvent and improve film morphology.
3. Source and Drain Electrode Deposition:
-
Using a shadow mask to define the desired channel length and width, deposit the source and drain electrodes on top of the organic semiconductor layer.
-
Gold (Au) is a commonly used electrode material due to its high work function and inertness. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited first. The deposition is typically done via thermal evaporation.
Characterization of Organic Field-Effect Transistors
The electrical characteristics of the fabricated OFETs are measured to extract key performance parameters.
1. Electrical Measurements:
-
The measurements are typically performed in a probe station under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum to minimize degradation from air and moisture.
-
A semiconductor parameter analyzer is used to apply voltages and measure currents.
2. Transfer Characteristics:
-
The drain current (ID) is measured as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (saturation regime).
-
From the transfer curve, the on/off ratio is determined by dividing the maximum drain current by the minimum drain current.
-
The field-effect mobility (μ) in the saturation regime is calculated from the slope of the |ID|1/2 vs. VG plot using the following equation: ID = (μ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
3. Output Characteristics:
-
The drain current (ID) is measured as a function of the drain-source voltage (VDS) for different constant gate voltages (VG).
-
The output curves show the current modulation by the gate voltage and can indicate the quality of the contact between the electrodes and the semiconductor.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts involved in benchmarking organic semiconductors, the following diagrams are provided.
Figure 1. Experimental workflow for OFET fabrication and characterization.
Figure 2. Factors influencing the performance of organic field-effect transistors.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for 4-Chloro-2-phenylthiophene Synthesis: A Methodological Overview
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted thiophenes is a critical step in the creation of novel therapeutics and functional materials. The target molecule, 4-Chloro-2-phenylthiophene, presents a synthetic challenge that can be addressed through various catalytic cross-coupling reactions. This guide provides a comparative overview of potential catalytic strategies for its synthesis, focusing on the underlying principles of catalyst selection and reaction optimization. Due to a lack of direct comparative studies for this specific molecule in the available scientific literature, this guide presents a methodological framework based on established cross-coupling reactions, supported by general experimental principles.
Introduction to Catalytic Cross-Coupling for Thiophene Functionalization
The synthesis of this compound involves the formation of a carbon-carbon bond between a thiophene ring and a phenyl group. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving such transformations. The primary substrate for this synthesis is 2,4-dichlorothiophene, which allows for selective functionalization at the 2-position, taking advantage of the higher reactivity of the C-Cl bond at this position.
The choice of catalyst and coupling partner is crucial for achieving high yield and selectivity. The most relevant catalytic systems for this purpose are based on palladium and nickel, which are known to effectively catalyze the formation of biaryl compounds. The primary cross-coupling reactions considered in this guide are the Suzuki-Miyaura, Negishi, and Stille reactions.
Catalyst Systems and Reaction Mechanisms
A general workflow for comparing catalysts for the synthesis of this compound would involve screening different catalyst systems under a standardized set of conditions and then optimizing the most promising candidates.
Figure 1: A logical workflow for the comparative study of catalysts in the synthesis of this compound.
Comparative Data Summary
| Catalyst System | Coupling Reaction | Phenylating Agent | Typical Catalyst Loading (mol%) | Advantages | Potential Challenges |
| Palladium-based | |||||
| Pd(PPh₃)₄ / Base | Suzuki-Miyaura | Phenylboronic acid | 1-5 | Commercially available, tolerant to many functional groups, boronic acids are generally stable and low toxicity. | Requires a base which can affect sensitive substrates. |
| PdCl₂(dppf) / Base | Suzuki-Miyaura | Phenylboronic acid | 1-5 | Often highly efficient for heteroaryl couplings. | Higher cost of ligand. |
| Pd(dba)₂ / Ligand | Negishi | Phenylzinc chloride | 1-5 | Organozinc reagents are highly reactive, often leading to faster reactions. | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Pd(PPh₃)₄ | Stille | Tributyl(phenyl)stannane | 1-5 | Tolerant of a wide range of functional groups, no base required. | Organotin reagents are toxic and stoichiometric tin byproducts can be difficult to remove. |
| Nickel-based | |||||
| NiCl₂(dppe) | Negishi | Phenylzinc chloride | 2-10 | Lower cost than palladium, effective for aryl chlorides. | Can be more sensitive to air and moisture, may lead to side reactions. |
| Ni(acac)₂ / Ligand | Kumada | Phenylmagnesium bromide | 2-10 | Grignard reagents are readily available and inexpensive. | Grignard reagents are highly basic and not tolerant of many functional groups. |
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for the Suzuki-Miyaura and Negishi cross-coupling reactions, which would need to be optimized for the specific synthesis of this compound.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with 2,4-dichlorothiophene (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF) is added, and the reaction mixture is heated to a specified temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Negishi Coupling
In situ preparation of the organozinc reagent: To a solution of bromobenzene (1.1 eq.) in anhydrous THF under an inert atmosphere, a solution of n-butyllithium is added dropwise at -78 °C. After stirring for 30 minutes, a solution of zinc chloride (1.1 eq.) in THF is added, and the mixture is allowed to warm to room temperature.
Cross-coupling: In a separate flame-dried Schlenk flask, 2,4-dichlorothiophene (1.0 eq.) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe), 1-5 mol%) are dissolved in anhydrous THF. The freshly prepared solution of phenylzinc chloride is then transferred to this flask via cannula. The reaction mixture is heated to reflux and monitored by TLC or GC-MS. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Conclusion and Outlook
The synthesis of this compound can be approached through several well-established palladium- and nickel-catalyzed cross-coupling reactions. While direct comparative data is lacking, the Suzuki-Miyaura and Negishi reactions represent highly promising starting points for experimental investigation. The choice of catalyst, ligand, and reaction conditions will be critical in achieving high yields and selectivity. Future research should focus on the systematic screening of these parameters to develop an optimized and efficient protocol for the synthesis of this important thiophene derivative. The workflow and general procedures provided in this guide offer a solid foundation for initiating such a study.
A Comparative Guide to the Reaction Mechanisms of Halogenated 2-Phenylthiophenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the reaction mechanisms for different halogenated 2-phenylthiophenes (F, Cl, Br, I) in palladium-catalyzed cross-coupling reactions. By presenting a comparative overview of reactivity, supported by experimental data and detailed protocols, this document aims to be a valuable resource for researchers in organic synthesis and drug development.
The reactivity of halogenated 2-phenylthiophenes in palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the halogen substituent. The generally accepted trend in reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F. This trend dictates that iodinated and brominated thiophenes are typically more reactive than their chlorinated and fluorinated counterparts. The oxidative addition of the carbon-halogen bond to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle, and the weaker carbon-halogen bonds of iodo- and bromo-substituted thiophenes facilitate this process.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction involves the cross-coupling of an organoboron compound with a halide catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The reactivity of 2-halo-5-phenylthiophenes in Suzuki-Miyaura coupling follows the expected trend. Studies on the synthesis of 2,5-diarylthiophenes have shown that 2,5-dibromo-3-methylthiophene readily undergoes selective mono- and double Suzuki cross-coupling reactions.[1] While direct comparative quantitative data for all four halogenated 2-phenylthiophenes under identical conditions is scarce in the literature, the established principles of C-X bond activation in Suzuki-Miyaura reactions strongly support the I > Br > Cl > F reactivity order.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Arylthiophene-2-carbaldehydes
| Halogen (in starting material) | Product | Yield (%) | Reference |
| Br | 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | Excellent | [2] |
| Br | 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde | Excellent | [2] |
| Br | 5-Chloro-2,2'-bithiophene-5-carbaldehyde | 66 | [2] |
Note: The yields are reported as "excellent" or specific percentages as found in the cited literature. A direct comparison of all four halogens under the same reaction conditions is not available in the provided search results.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde
A mixture of 4-bromothiophene-2-carbaldehyde (1.0 eq.), the corresponding arylboronic acid or ester (1.1 eq.), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 eq.) in a 4:1 toluene/water solvent mixture is heated at 85-90 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the reaction mechanism involves an oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried vial equipped with a stir bar, the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) are combined. The vial is sealed, and an anhydrous, deoxygenated solvent (e.g., toluene) is added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The resulting crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.
The reactivity of halogenated 2-phenylthiophenes in the Sonogashira coupling is expected to follow the established I > Br > Cl > F order. The oxidative addition of the C-X bond to the palladium(0) center is a key step, making the more reactive C-I and C-Br bonds preferable for this transformation.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Reaction Mechanism Diagrams
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Conclusion
The reactivity of halogenated 2-phenylthiophenes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The established trend of I > Br > Cl > F for ease of oxidative addition holds true for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Consequently, iodo- and bromo-2-phenylthiophenes are the preferred substrates for these transformations, generally providing higher yields under milder conditions. While reactions with chloro-2-phenylthiophenes are feasible, they often necessitate more active catalysts, specialized ligands, and more forcing reaction conditions. The use of fluoro-2-phenylthiophenes in these cross-coupling reactions is the most challenging and is not commonly reported for these substrates. This guide provides a foundational understanding for researchers to select the appropriate starting materials and reaction conditions for the synthesis of complex molecules based on the 2-phenylthiophene scaffold.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-phenylthiophene: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-phenylthiophene, a compound requiring careful handling due to its chemical properties. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to standard regulations for chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collection: Carefully collect the absorbed material and contaminated soil into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
II. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility. Due to its chlorinated nature, specific disposal routes are necessary to prevent the formation of harmful byproducts.
Step-by-Step Disposal Plan:
-
Segregation and Storage:
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong bases.
-
Store the waste in a designated, well-ventilated, and secure area, away from heat and ignition sources.
-
The waste container must be chemically resistant, tightly sealed, and clearly labeled with the chemical name and associated hazards.
-
-
Waste Characterization:
-
Characterize the waste stream according to local, state, and federal regulations. This may involve identifying the concentration of the chemical and any other components in the waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a detailed description of the waste, including its chemical composition and any known hazards.
-
-
Preferred Disposal Methods:
-
Controlled Incineration: The most common and effective method for disposing of chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[1] This ensures the complete destruction of the compound and removes harmful acidic gases (like hydrogen chloride) from the emissions.
-
Licensed Chemical Destruction Plant: Alternatively, the material can be sent to a licensed chemical destruction plant that has the capabilities to handle halogenated organic compounds.[1]
-
Important Considerations:
-
Do Not Discharge to Sewer: Under no circumstances should this compound or its containers be disposed of down the drain or in the general trash.[1] This can lead to environmental contamination and may violate regulations.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse and disposal in a sanitary landfill or recycling if appropriate.[1]
III. Quantitative Data and Chemical Properties
| Property | Value | Source |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Fisher Scientific SDS |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides, Hydrogen chloride gas | Fisher Scientific SDS |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling 4-Chloro-2-phenylthiophene
This guide provides immediate safety, handling, and disposal protocols for 4-Chloro-2-phenylthiophene, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5] | To protect eyes from splashes and airborne particles. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them before each use. For prolonged or direct contact, consider double-gloving.[5][6][7] | To prevent skin contact with the chemical. |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or increased splash potential, a chemically resistant apron is recommended.[6][8] | To protect the skin from accidental spills. |
| Respiratory Protection | All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][5] | To prevent inhalation of the powder or any potential vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.[9]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1][10]
-
Designate a specific area within the fume hood for handling this compound to contain any potential spills.[8]
2. Weighing and Transfer:
-
Handle the solid chemical on a tared weigh paper or in a suitable container within the chemical fume hood to prevent the dispersal of dust.
-
Use spark-proof tools for transfers.[11]
3. Dissolution:
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the dissolution vessel is appropriately sized and vented if any gas evolution is possible.
4. Spill Management:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, and absorbent materials, must be collected as hazardous waste.
-
Waste Container: Use a designated, properly labeled, and sealed container for halogenated organic waste.[12] Do not mix with other waste streams.[6]
-
Disposal Procedure: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[13] Do not discharge to sewer systems.[13]
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ilga.gov [ilga.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. amherst.edu [amherst.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
